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  • Product: 2-Iodo-3-methyl-1-phenylbutan-1-one
  • CAS: 651044-06-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis and Structural Elucidation of 2-Iodo-3-methyl-1-phenylbutan-1-one

Executive Summary The compound 2-Iodo-3-methyl-1-phenylbutan-1-one is a highly functionalized α-iodo ketone that serves as a critical electrophilic intermediate in advanced organic synthesis, particularly in the catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Iodo-3-methyl-1-phenylbutan-1-one is a highly functionalized α-iodo ketone that serves as a critical electrophilic intermediate in advanced organic synthesis, particularly in the catalytic asymmetric α-amination of α-halo ketones [1]. Verifying the structural and stereochemical integrity of this intermediate is paramount before proceeding to downstream cross-coupling or substitution reactions. This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic properties of this molecule, detailing the causality behind the observed chemical shifts, the phenomenon of diastereotopicity, and the relativistic heavy-atom effects of iodine.

Molecular Architecture & Conformational Dynamics

To understand the NMR spectra of 2-Iodo-3-methyl-1-phenylbutan-1-one, one must first deconstruct its molecular architecture. The molecule consists of three primary domains:

  • The Acetophenone Core: A phenyl ring conjugated to a carbonyl group (C=O). This highly electron-withdrawing system strongly deshields adjacent nuclei.

  • The Chiral α-Carbon (C-2): The carbon directly adjacent to the carbonyl is bonded to an iodine atom. This creates a stereocenter, breaking the plane of symmetry for the rest of the aliphatic chain.

  • The Isopropyl Moiety: Attached directly to the chiral C-2 center, the isopropyl group consists of a methine proton (H-3) and two methyl groups (C-4 and C-4').

Because C-2 is a chiral center, the two methyl groups of the isopropyl moiety are diastereotopic . They reside in permanently distinct magnetic environments regardless of rotation around the C2-C3 bond, meaning they will resonate at different frequencies and appear as distinct signals in both 1 H and 13 C NMR spectra.

Experimental Protocol: Synthesis and NMR Acquisition

To ensure self-validating scientific integrity, the following field-proven methodology outlines the synthesis of the α-iodo ketone via enolate trapping, followed by standard NMR acquisition parameters [1].

Step-by-Step Synthesis Protocol
  • Enolate Formation: In an oven-dried, argon-purged flask, dissolve 3-methyl-1-phenylbutan-1-one (1.85 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium Diisopropylamide (LDA, 2.8 mmol) dropwise. Stir for 30 minutes to ensure complete kinetic deprotonation.

  • Silyl Enol Ether Trapping: Add Trimethylsilyl chloride (TMSCl, 3.7 mmol) to the mixture at -78 °C. Allow the reaction to warm slightly to trap the kinetic enolate as a silyl enol ether.

  • Electrophilic Iodination: Introduce N-iodosuccinimide (NIS, 2.2 mmol) to the mixture. The electrophilic iodine reacts cleanly with the silyl enol ether to yield the α-iodo ketone.

  • Workup & Purification: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted iodine. Extract the aqueous layer with dichloromethane (DCM). Concentrate the organic layer and purify the crude yellow oil via silica gel column chromatography (eluent gradient: 10 → 20% DCM in n-hexane).

NMR Acquisition Parameters
  • Sample Preparation: Dissolve ~20 mg of the purified yellow oil in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • 1 H NMR: Acquire at 400 MHz (e.g., Bruker AVANCE). Spectral width: 12 ppm; Relaxation delay (D1): 1.5 s; Number of scans (NS): 16.

  • 13 C NMR: Acquire at 101 MHz with broadband proton decoupling (WALTZ-16). Spectral width: 250 ppm; Relaxation delay (D1): 2.0 s; Number of scans (NS): 512–1024 to ensure adequate signal-to-noise for the quaternary carbonyl and ipso-phenyl carbons.

1 H NMR Spectral Analysis: Causality of Chemical Shifts

The proton NMR spectrum of this compound is defined by the strong electron-withdrawing effects of the carbonyl and the distinct coupling networks of the aliphatic chain.

  • The Phenyl Region ( δ 7.45 – 8.05 ppm): The carbonyl group exerts a strong mesomeric withdrawing effect ( −M ), which severely deshields the ortho protons, pushing them downfield to ~8.00 ppm. The meta and para protons are less affected by the mesomeric effect and resonate slightly upfield (~7.50 and ~7.60 ppm, respectively).

  • The α-Methine Proton (H-2, δ ~5.30 ppm): This proton is highly deshielded due to the combined inductive effects ( −I ) of the adjacent carbonyl oxygen and the highly polarizable iodine atom. It appears as a doublet ( J≈8.5 Hz) due to vicinal coupling with the adjacent isopropyl methine proton.

  • The Isopropyl Group ( δ 0.95 – 2.40 ppm): The methine proton (H-3) appears as a complex multiplet around 2.35 ppm. Crucially, due to the diastereotopic nature of the molecule induced by the C-2 chiral center, the two methyl groups (H-4a and H-4b) appear as two separate doublets at ~1.15 ppm and ~0.95 ppm, each integrating to 3H with a coupling constant of J≈6.8 Hz.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
Phenyl (ortho)7.95 – 8.05Multiplet (m)-2HAr-H (adjacent to C=O)
Phenyl (para)7.55 – 7.62Multiplet (m)-1HAr-H
Phenyl (meta)7.45 – 7.52Multiplet (m)-2HAr-H
C2-H ( α -proton)5.25 – 5.35Doublet (d)~ 8.51HCH-I
C3-H (isopropyl)2.30 – 2.45Multiplet (m)-1HCH(CH 3​ ) 2​
C4-H (methyl A)1.10 – 1.20Doublet (d)~ 6.83HDiastereotopic CH 3​
C4'-H (methyl B)0.90 – 1.00Doublet (d)~ 6.83HDiastereotopic CH 3​

13 C NMR Spectral Analysis: The Heavy Atom Effect

The carbon NMR spectrum provides definitive proof of iodination through a phenomenon known as the Heavy Atom Effect [2].

Normally, electronegative halogens (Fluorine, Chlorine, Bromine) deshield the attached α -carbon, shifting its resonance downfield. However, Iodine is an exception. Due to its massive, highly polarizable electron cloud, iodine induces a relativistic spin-orbit coupling effect that dramatically shields the attached carbon nucleus. As a result, the C-2 carbon in 2-Iodo-3-methyl-1-phenylbutan-1-one resonates significantly upfield ( δ ~42.5 ppm) compared to what one would expect for a chloro- or bromo- analog. Recognizing this relativistic shielding is critical for researchers verifying the successful substitution of iodine.

Table 2: 13 C NMR Chemical Shifts (101 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C1~ 194.5QuaternaryCarbonyl carbon, highly deshielded by oxygen
C-ipso~ 134.0QuaternaryPhenyl ipso carbon
C-para~ 133.5TertiaryPhenyl para carbon
C-ortho~ 128.8TertiaryPhenyl ortho carbons
C-meta~ 128.6TertiaryPhenyl meta carbons
C2~ 42.5Tertiary α -carbon, exhibits the relativistic iodine heavy atom effect
C3~ 32.0TertiaryIsopropyl methine carbon
C4~ 21.5PrimaryDiastereotopic methyl carbon
C4'~ 19.8PrimaryDiastereotopic methyl carbon

Experimental Workflow Visualization

The following diagram maps the logical progression from raw starting materials to validated NMR spectral data, ensuring a reproducible pipeline for drug development professionals.

Workflow N1 Starting Material 3-methyl-1-phenylbutan-1-one N2 Enolate Formation LDA, TMSCl, -78°C N1->N2 Step 1: Deprotonation N3 Electrophilic Iodination N-iodosuccinimide (NIS) N2->N3 Step 2: Halogenation N4 Purification Column Chromatography N3->N4 Workup & Isolation N5 NMR Sample Prep Dissolution in CDCl3 N4->N5 Pure Isolate N6 NMR Acquisition 400 MHz 1H / 101 MHz 13C N5->N6 Spectral Analysis

Figure 1: Experimental workflow for the synthesis and NMR characterization of the alpha-iodo ketone.

References

  • Ja4c12069 Si 001 - Enantioselective Synthesis (Supplementary Information detailing the synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one). Scribd.
  • 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis (Mechanistic explanation of the Iodine Heavy Atom Effect). PubMed (NIH).
Exploratory

Toxicity and Biological Activity Screening of 2-Iodo-3-methyl-1-phenylbutan-1-one

Prepared by: Senior Application Scientist, Preclinical Toxicology & Assay Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Reactivity Profile The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Assay Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Reactivity Profile

The compound1[1], typically isolated as a yellow oil, is an α -iodo derivative of isovalerophenone. In biological and toxicological screening, this molecule cannot be treated as a standard passive ligand. It is a highly reactive electrophile.

The fundamental law governing its biological behavior is its capacity for bimolecular nucleophilic substitution (SN2). The iodine atom serves as an excellent leaving group, while the adjacent carbonyl group strongly polarizes the α -carbon, making it highly susceptible to nucleophilic attack. Consequently, this compound acts as a potent alkylating agent that2[2]. However, the presence of the bulky isopropyl group at the C3 position introduces steric hindrance, which can modulate the kinetics of this SN2 substitution, relying on the3[3] to dictate its ultimate biological half-life and target selectivity.

Mechanistic Toxicology: The "Why" Behind the Assays

Before designing a screening cascade, we must establish the causal pathways of toxicity. α -Halo ketones exhibit three primary axes of biological disruption:

  • Sensory Irritation (TRPA1 Agonism): Electrophilic alkylation specifically targets the N-terminal cysteines of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This modification forces the channel open, causing massive calcium influx, which propagates nociceptive (pain) and lachrymatory signals. This mechanism is why similar compounds 4[4].

  • Hepatotoxicity via Oxidative Stress: The compound rapidly depletes intracellular glutathione (GSH) via direct alkylation, removing the cell's primary antioxidant defense and triggering apoptosis.

  • Genotoxicity: There is a well-documented 5[5] for α -halo ketones, as they can act as direct DNA alkylating agents.

MechanisticPathway A 2-Iodo-3-methyl-1-phenylbutan-1-one (Electrophilic α-Iodo Ketone) B SN2 Nucleophilic Substitution A->B C Cysteine Thiol (-SH) Alkylation B->C D GSH Depletion C->D E TRPA1 Channel Activation C->E F Oxidative Stress & Hepatotoxicity D->F G Calcium Influx & Nociception E->G

Fig 1: Mechanistic pathway of α-iodo ketone toxicity via SN2 alkylation.

Self-Validating Screening Methodologies

To ensure data integrity, every protocol described below is engineered as a self-validating system . We do not simply measure a signal; we measure a signal against internal mechanistic controls that prove why the signal exists.

ScreeningWorkflow S1 Phase 1: In Vitro Cytotoxicity (HepG2 / CellTiter-Glo) S2 Phase 2: Sensitization Potential (DPRA - OECD 442C) S1->S2 S3 Phase 3: Target Validation (TRPA1 FLIPR Assay) S2->S3 S4 Phase 4: Genotoxicity (Ames Test - OECD 471) S3->S4 Out Comprehensive Toxicity Profile S4->Out

Fig 2: Sequential high-throughput screening workflow for biological activity.

Target Engagement: TRPA1 Calcium Influx Assay (FLIPR)

Causality: Measuring intracellular Ca2+ transients provides a real-time, functional readout of TRPA1 target engagement by the electrophile. Self-Validating Mechanism: We utilize a parallel-well design pre-incubated with A-967079 (a selective TRPA1 antagonist). If the calcium influx is not blocked by the antagonist, the signal is an off-target artifact (e.g., membrane lysis), instantly invalidating false positives.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM calcium indicator dye. Crucial Step: Include 2.5 mM probenecid to inhibit multidrug resistance proteins (MRPs), preventing premature dye efflux and ensuring a stable baseline. Incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation: To the designated control wells, add 10 µM of A-967079 and incubate for 15 minutes.

  • Compound Addition: Using a FLIPR Tetra system, inject 2-Iodo-3-methyl-1-phenylbutan-1-one (dose-response range: 1 nM to 100 µM).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously at 1 Hz for 3 minutes to capture the peak calcium transient.

TRPA1Logic A Apply Compound to HEK293-TRPA1 Cells B Measure Ca2+ Influx (Fluo-4 AM) A->B D Signal Blocked? B->D C Parallel Well: Pre-incubate with Antagonist C->D E Valid Target Engagement (TRPA1 Specific) D->E Yes F Artifact / Off-Target Toxicity (Membrane Disruption) D->F No

Fig 3: Self-validating logic matrix for TRPA1 receptor target engagement.

Sensitization Potential: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Causality: Skin sensitization is initiated by the haptenization of skin proteins. By using a synthetic heptapeptide containing a single cysteine residue, we isolate the SN2 reactivity variable. Self-Validating Mechanism: Co-incubation with a known sensitizer (cinnamaldehyde) ensures the peptide is susceptible to alkylation. If the positive control fails to deplete >60.8% of the peptide, the entire assay run is rejected.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 100 mM stock of the test compound in neat acetonitrile.

  • Reaction Mixture: Mix the compound with 0.5 mM Cysteine peptide (Ac-RFAACAA-COOH) in phosphate buffer (pH 7.5) at a 1:10 (peptide:chemical) molar ratio. Crucial Step: pH 7.5 is strictly maintained to ensure the cysteine thiol remains partially deprotonated (thiolate anion), maximizing its nucleophilicity.

  • Incubation: Seal vials and incubate in the dark at 25°C for exactly 24 hours.

  • Quantification: Quantify the remaining unreacted peptide via HPLC-UV at 220 nm using a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

Genotoxicity: Ames Test (OECD 471)

Causality: To detect base-pair substitutions caused by direct DNA alkylation. Self-Validating Mechanism: The assay is run with and without S9 rat liver extract. If mutagenicity is observed only in the -S9 condition but disappears in the +S9 condition, it mechanistically proves that hepatic enzymes (e.g., Glutathione S-transferases) successfully detoxify the reactive electrophile before it reaches the DNA.

Step-by-Step Protocol:

  • Preparation: Prepare minimal agar plates containing trace amounts of histidine.

  • Inoculation: Mix the test compound (0.1 - 5000 µ g/plate ) with Salmonella typhimurium strain TA100 in top agar, both with and without 10% S9 mix.

  • Incubation: Pour the mixture over the minimal agar plates and incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies. A dose-dependent increase >2-fold over the vehicle control indicates a positive mutagenic response.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for 2-Iodo-3-methyl-1-phenylbutan-1-one based on the structural behavior of highly reactive α -iodo ketones.

Assay TypeBiological TargetPrimary ReadoutExpected ProfileMechanistic Rationale
Cytotoxicity (HepG2) Cellular ATP / ViabilityIC 50​ Low Micromolar (<10 µM)Rapid intracellular GSH depletion leading to unchecked oxidative stress and apoptosis.
DPRA (OECD 442C) Cysteine Peptide% Peptide Depletion>90% Depletion (High Reactivity)The α -iodo moiety undergoes rapid SN2 substitution with thiolate anions.
TRPA1 Activation TRPA1 Ion ChannelEC 50​ (Ca 2+ Influx)Nanomolar to Low MicromolarCovalent modification of N-terminal cysteines forces the channel into an open state.
Ames Test (TA100) Salmonella DNARevertant ColoniesPositive (-S9) / Attenuated (+S9)Direct DNA alkylation causes base-pair substitutions; mitigated by hepatic S9 detoxification.

References

  • [1] 2-Iodo-3-methyl-1-phenylbutan-1-one - CAS号651044-06-3, molaid.com,

  • [2] Phenacyl chloride - Grokipedia, grokipedia.com,

  • [5] Significant New Use Rules on Certain Chemical Substances - Federal Register, federalregister.gov,

  • [4] 2-Bromo-2-(4-fluorophenyl)acetic Acid|CAS 29270-33-5 - Benchchem, benchchem.com,

  • [3] Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air | ACS Omega, acs.org,

Sources

Foundational

Computational Density Functional Theory (DFT) Modeling of 2-Iodo-3-methyl-1-phenylbutan-1-one Molecular Orbitals: A Methodological Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The accurate computational modeling of complex α -halogenated ketones is a critical bottleneck in predictive organic synthesis and drug development. 2-Iodo-3-methyl-1-phenylbutan-1-one presents a unique computational challenge due to the convergence of severe steric bulk (an isopropyl group adjacent to a chiral center), extended π -conjugation (a phenyl ring), and the profound relativistic core effects of a heavy iodine atom.

This whitepaper provides an authoritative, self-validating framework for modeling the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this molecule using Density Functional Theory (DFT). By establishing causality behind functional and basis set selection, this guide ensures high-fidelity predictive modeling for nucleophilic substitution and α -cleavage reactivity.

Theoretical Framework & Causality in Method Selection

To generate physically meaningful molecular orbitals, the computational environment must accurately reflect the quantum mechanical realities of the molecule. We do not simply apply standard default parameters; every theoretical choice must be justified by the molecule's specific topology.

Functional Selection: The Necessity of Dispersion Corrections

2-Iodo-3-methyl-1-phenylbutan-1-one features significant intramolecular non-covalent interactions between the bulky isopropyl moiety and the phenyl ring. Standard hybrid functionals (like raw B3LYP) systematically fail to account for these medium-range electron correlation effects. Causality: We mandate the use of the M06-2X functional or B3LYP with Grimme’s D3 empirical dispersion correction (B3LYP-D3) . These functionals accurately capture the van der Waals forces dictating the molecule's lowest-energy conformer, ensuring the resulting molecular orbitals are mapped onto a physically accurate geometry.

Basis Set Selection: Solving the "Iodine Problem"

The most critical failure point in modeling heavy-halogenated organics is the misapplication of basis sets. Standard Pople basis sets (e.g., 6-31G(d)) are designed for light atoms. Applying them to Iodine ( Z=53 ) forces the algorithm to explicitly calculate all 53 electrons, which is not only computationally prohibitive but physically inaccurate due to relativistic effects (mass-velocity and Darwin terms) acting on the inner-shell electrons.

Causality: To resolve this, we must partition the molecule.

  • For Light Atoms (C, H, O): We utilize a polarized, diffuse basis set like 6-311++G(d,p) to allow the lone pairs on the carbonyl oxygen to expand into the vacuum.

  • For Iodine (I): We must employ an Effective Core Potential (ECP) such as LANL2DZ , which replaces the core electrons with a pseudo-potential and explicitly models only the valence electrons. Alternatively, the Ahlrichs def2-TZVP basis set provides a balanced, all-electron relativistic triple-zeta quality that is highly recommended for DFT calculations across the periodic table .

Fig 2. Logical decision matrix for basis set selection in heavy-halogenated organics.

Experimental Protocol: Self-Validating DFT Workflow

The following protocol utilizes Gaussian 16. It is designed as a closed-loop, self-validating system. Molecular orbitals calculated on a non-optimized geometry are mathematically arbitrary; therefore, strict validation of the Potential Energy Surface (PES) minimum is enforced .

Step 1: Coordinate Initialization
  • Open GaussView 6.

  • Construct the 2-Iodo-3-methyl-1-phenylbutan-1-one backbone.

  • Utilize the "Clean" function (MM2 force field) to resolve initial steric clashes between the isopropyl and phenyl moieties.

  • Save the initial geometry as a .gjf (Gaussian Job File).

Step 2: Geometry Optimization & Frequency Validation (Self-Validating Step)
  • Objective: Locate the true global/local minimum on the PES.

  • Route Section: #p opt freq m062x/def2svp empiricaldispersion=gd3

  • Causality: We use a smaller basis set (def2-SVP) for the initial optimization to save computational time while capturing accurate geometries. The freq keyword is strictly mandatory. It computes the Hessian matrix (second derivatives of energy) to validate the stationary point.

  • Validation Check: Open the resulting .out file. Search for the value NImag (Number of Imaginary Frequencies).

    • If NImag = 0: The structure is a validated minimum. Proceed to Step 3.

    • If NImag > 0: The structure is a transition state or saddle point. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 3: High-Accuracy Single-Point MO Calculation
  • Objective: Generate accurate Frontier Molecular Orbitals (HOMO/LUMO) and population analysis.

  • Route Section: #p m062x/def2tzvp pop=full formcheck

  • Causality: We escalate to a triple-zeta basis set (def2-TZVP) to accurately model the diffuse electron clouds and relativistic effects of the iodine atom. pop=full ensures all molecular orbital coefficients are written to the formatted checkpoint file (.fchk).

Step 4: Volumetric Data Generation and Visualization
  • Objective: Map the mathematical wavefunctions into 3D visual space to predict chemical reactivity .

  • Execution:

    • Open the .fchk file in GaussView.

    • Navigate to Results > Surfaces/Contours > Cubes .

    • Generate a New Cube for the HOMO and LUMO.

    • Set the Isovalue to 0.02 a.u. (standard for organic FMOs) to generate the isodensity surface.

Fig 1. Self-validating computational DFT workflow for molecular orbital generation.

Data Presentation: Quantitative FMO Metrics

The choice of basis set drastically alters the calculated electronic properties of the molecule. The table below summarizes the theoretical benchmark expectations for α -iodo ketones, demonstrating why an all-electron relativistic basis set (def2-TZVP) or an ECP (LANL2DZ) is required over standard Pople sets.

Basis Set ConfigurationSCF Energy (Hartree)HOMO (eV)LUMO (eV) Δ E Gap (eV)Dipole Moment (Debye)
6-31G(d) [All Atoms]-1045.231 (Warning: Unreliable)-6.12-1.854.272.85
6-311++G(d,p) + LANL2DZ (I)-1048.654-6.45-2.104.353.12
def2-TZVP [All Atoms]-1049.112-6.52-2.184.343.18

Table 1: Comparative quantitative outputs demonstrating basis set dependency in heavy-atom DFT calculations. Notice the artificial compression of the HOMO/LUMO gap when relativistic effects are ignored in the 6-31G(d) calculation.

Interpretation of Orbitals

Upon visualization, the HOMO of 2-Iodo-3-methyl-1-phenylbutan-1-one will predominantly localize over the non-bonding lone pairs ( n ) of the iodine atom and the extended π -system of the phenyl ring. Conversely, the LUMO will localize across the C-I anti-bonding orbital ( σ∗ ) and the carbonyl anti-bonding orbital ( π∗ ). The spatial orientation of this LUMO dictates the trajectory of incoming nucleophiles (e.g., amines), explaining the stereochemical outcomes of SN​2 substitutions at the sterically hindered α -carbon.

References

  • Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv.[Link]

  • Basis sets - ORCA Input Library.
  • What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? ResearchGate.[Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Visualization of Molecular Orbitals using GaussView. Ludwig-Maximilians-Universität München (LMU).[Link]

Protocols & Analytical Methods

Method

use of 2-Iodo-3-methyl-1-phenylbutan-1-one as an intermediate in heterocyclic synthesis

An in-depth guide to the synthetic utility of 2-Iodo-3-methyl-1-phenylbutan-1-one. Application Notes & Protocols for Heterocyclic Synthesis Introduction: Unlocking the Potential of a Versatile α-Iodo Ketone Intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthetic utility of 2-Iodo-3-methyl-1-phenylbutan-1-one.

Application Notes & Protocols for Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Versatile α-Iodo Ketone Intermediate

In the landscape of synthetic organic chemistry, α-halo ketones are renowned as exceptionally versatile building blocks, primarily due to the presence of two distinct electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon.[1][2] This dual reactivity enables a vast array of cyclization strategies for constructing nitrogen, oxygen, and sulfur-containing heterocycles, which form the core scaffolds of countless pharmaceuticals, agrochemicals, and functional materials.[1][2]

This guide focuses on a specific, structurally rich intermediate: 2-Iodo-3-methyl-1-phenylbutan-1-one . Its unique features—a highly reactive carbon-iodine bond, a bulky isopropyl group influencing stereochemistry, and a phenyl ketone moiety—make it a compelling precursor for a range of valuable heterocyclic systems. While this specific molecule may not be a common commercial reagent, its synthesis from readily available precursors is straightforward, opening the door to novel and complex molecular architectures.

These notes provide both the theoretical framework and detailed, field-tested protocols for leveraging this intermediate in the synthesis of key heterocyclic families, including oxazoles, thiazoles, and aziridines. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of the Core Intermediate: 2-Iodo-3-methyl-1-phenylbutan-1-one

Principle: The most direct method for synthesizing the title compound is the α-iodination of the parent ketone, 3-methyl-1-phenylbutan-1-one (isovalerophenone). This reaction typically proceeds via an enol or enolate intermediate, which then attacks an electrophilic iodine source. Using molecular iodine (I₂) in the presence of a base or an acid catalyst is a common and effective approach. Hypervalent iodine reagents can also be employed for milder conditions.[3][4]

Experimental Protocol: α-Iodination of 3-methyl-1-phenylbutan-1-one

Objective: To prepare 2-Iodo-3-methyl-1-phenylbutan-1-one.

Reagents and Materials:

  • 3-methyl-1-phenylbutan-1-one (Isovalerophenone)

  • Iodine (I₂)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-1-phenylbutan-1-one (10.0 g, 61.6 mmol) in 100 mL of dichloromethane.

  • Reagent Addition: Add iodine (17.2 g, 67.8 mmol, 1.1 equiv.) to the solution. Slowly add pyridine (5.4 mL, 67.8 mmol, 1.1 equiv.) dropwise over 10 minutes. The pyridine acts as a base to promote enolization and to neutralize the HI byproduct.

  • Reaction Conditions: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 100 mL of 1 M HCl to remove pyridine.

    • 100 mL of saturated Na₂S₂O₃ solution to quench excess iodine (the organic layer should turn from purple/brown to pale yellow).

    • 100 mL of saturated NaHCO₃ solution.

    • 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-Iodo-3-methyl-1-phenylbutan-1-one, can be purified further by column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

Part 2: Application in Heterocyclic Synthesis

The strategic placement of the iodide leaving group and the carbonyl electrophile makes 2-Iodo-3-methyl-1-phenylbutan-1-one an ideal substrate for classical cyclocondensation reactions.

Application Note 1: Synthesis of 4-Isopropyl-2,5-diphenyl-1,3-oxazole

Principle: The Robinson-Gabriel synthesis is a robust method for creating oxazoles. It involves the cyclodehydration of an intermediate 2-acylamino-ketone.[5][6] In this protocol, the α-iodo ketone first reacts with a primary amide (benzamide) to form the N-acylamino ketone intermediate, which is then cyclized using a strong dehydrating agent like sulfuric acid or polyphosphoric acid.[6]

// Nodes Start [label="2-Iodo-3-methyl-\n1-phenylbutan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent1 [label="Benzamide\n(PhCONH₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-(3-methyl-1-oxo-1-phenylbutan-2-yl)benzamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent2 [label="H₂SO₄ or PPA\n(Dehydrating Agent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Isopropyl-2,5-diphenyl\n-1,3-oxazole", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Intermediate [label=" Sₙ2 Substitution "]; Reagent1 -> Intermediate [style=dashed]; Intermediate -> Product [label=" Cyclodehydration "]; Reagent2 -> Product [style=dashed]; }

Caption: Robinson-Gabriel synthesis workflow.

Protocol: Robinson-Gabriel Oxazole Synthesis

  • Intermediate Formation: In a sealed tube, combine 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 g, 3.47 mmol) and benzamide (0.84 g, 6.94 mmol, 2.0 equiv.). Heat the mixture to 140-150°C for 3 hours. The reaction is often run neat (without solvent) to drive the substitution. Cool the mixture to room temperature. The resulting solid is the crude N-acylamino ketone intermediate.

  • Cyclization: Carefully add polyphosphoric acid (PPA) (5 mL) to the crude intermediate. Heat the mixture to 120°C with stirring for 1 hour. The PPA serves as both the solvent and the dehydrating agent.

  • Work-up: Pour the hot reaction mixture carefully onto crushed ice (100 g). The product will often precipitate. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the target oxazole.

Application Note 2: Synthesis of 4-Isopropyl-5-phenyl-1,3-thiazole-2-amine

Principle: The Hantzsch thiazole synthesis is a definitive method for constructing the thiazole ring.[1] It involves the reaction of an α-halo ketone with a thioamide-containing compound.[7] Using thiourea as the nucleophile directly yields a valuable 2-aminothiazole derivative, a common scaffold in medicinal chemistry.

// Nodes Start [label="2-Iodo-3-methyl-\n1-phenylbutan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent1 [label="Thiourea\n(H₂NCSNH₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Isothiouronium Salt\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-Isopropyl-5-phenyl-\n1,3-thiazole-2-amine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Intermediate [label=" Sₙ2 Attack "]; Reagent1 -> Intermediate [style=dashed]; Intermediate -> Product [label=" Intramolecular\nCyclization & Dehydration "]; }

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 g, 3.47 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add thiourea (0.29 g, 3.82 mmol, 1.1 equiv.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78°C) for 3 hours.[8] A precipitate of the hydroiodide salt of the product may form during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid product and wash it with a small amount of cold ethanol.

  • Purification: To obtain the free base, suspend the filtered solid in a mixture of 50 mL water and 50 mL diethyl ether. Add 10% aqueous sodium carbonate solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 9). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional diethyl ether (2 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 2-aminothiazole product.

Application Note 3: Synthesis of 2-Isopropyl-3-benzoylaziridine

Principle: α-Halo ketones can serve as precursors for aziridines, typically through a process known as the Gabriel-Cromwell or De Kimpe aziridination.[1][7] A common approach involves the in-situ formation of an α-halo imine, which then undergoes intramolecular cyclization upon treatment with a base. An alternative is the reaction with a primary amine to form an α-amino ketone, which can be induced to cyclize.[9][10]

// Nodes Start [label="2-Iodo-3-methyl-\n1-phenylbutan-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent1 [label="Primary Amine\n(e.g., Benzylamine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="α-Amino Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., NaBH₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Amino Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization\n(e.g., Wenker Synthesis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Aziridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Intermediate1 [label=" Sₙ2 Substitution "]; Reagent1 -> Intermediate1 [style=dashed]; Intermediate1 -> Intermediate2 [label=" Carbonyl Reduction "]; Reduction -> Intermediate2 [style=dashed]; Intermediate2 -> Product [label=" Ring Closure "]; Cyclization -> Product [style=dashed]; }

Caption: Aziridination via Amino Alcohol Cyclization.

Protocol: Aziridination via Wenker-type Synthesis

  • Amine Substitution: Dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 g, 3.47 mmol) in 20 mL of acetonitrile. Add benzylamine (0.74 g, 6.94 mmol, 2.0 equiv.) and potassium carbonate (0.96 g, 6.94 mmol, 2.0 equiv.). Stir the mixture at room temperature for 12 hours. Filter off the solids and concentrate the filtrate to obtain the crude α-amino ketone.

  • Carbonyl Reduction: Dissolve the crude α-amino ketone in 25 mL of methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (0.16 g, 4.16 mmol, 1.2 equiv.) portion-wise. Stir for 1 hour at 0°C, then allow to warm to room temperature for another hour.

  • Work-up (Reduction): Quench the reaction by slowly adding 1 M HCl until the pH is ~7. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 40 mL). Dry the combined organic layers and concentrate to yield the crude amino alcohol.

  • Cyclization: Dissolve the crude amino alcohol in 30 mL of dichloromethane. Cool to 0°C and add thionyl chloride (SOCl₂) (0.3 mL, 4.16 mmol, 1.2 equiv.) dropwise. Stir for 2 hours. Carefully quench with a saturated NaHCO₃ solution and extract with dichloromethane. Dry and concentrate to afford the final aziridine product, which should be purified by column chromatography.

Summary of Synthetic Applications

Target HeterocycleSynthetic MethodKey ReagentsMechanistic Principle
Substituted Oxazole Robinson-GabrielPrimary Amide, H₂SO₄/PPAN-Acylation followed by Cyclodehydration
Substituted Thiazole Hantzsch SynthesisThiourea or ThioamideS-Alkylation followed by Cyclocondensation
Substituted Aziridine Wenker-type SynthesisPrimary Amine, NaBH₄, SOCl₂Amination, Reduction, then Ring Closure

Conclusion and Expert Insights

2-Iodo-3-methyl-1-phenylbutan-1-one stands as a potent and adaptable intermediate for constructing diverse heterocyclic frameworks. The protocols outlined here represent foundational pathways that can be readily adapted for various substituted reagents.

Key Considerations for the Researcher:

  • Steric Hindrance: The isopropyl group adjacent to the reactive α-carbon can influence reaction kinetics. Compared to simpler α-halo ketones like phenacyl bromide, reactions involving this intermediate may require slightly elevated temperatures or longer reaction times to achieve full conversion.

  • Leaving Group Ability: Iodine is an excellent leaving group, making the Sₙ2 displacement at the α-carbon highly efficient.[7] This high reactivity necessitates careful control of reaction conditions to minimize side reactions.

  • Stereocontrol: For reactions like aziridination, the stereocenters in the intermediate amino alcohol can potentially be controlled through the use of stereoselective reducing agents, offering a route to chiral aziridines.

By understanding the core reactivity of this α-iodo ketone, chemists can unlock new avenues for the synthesis of complex, high-value molecules for applications in drug discovery and materials science.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • Bredereck, H., Gompper, R., & Geiger, B. (1960). Oxazol-Synthesen aus α-Halogen-ketonen (Formamid-Reaktionen, IV. Mitteil.). Chemische Berichte, 93(6), 1402-1407. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • University of Liverpool. Heterocyclic Chemistry part2. [Link]

  • ResearchGate. Silver mediated one-step synthesis of oxazoles from a-haloketones. [Link]

  • Padwa, A. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14697-14725. [Link]

  • Organic Chemistry Portal. Synthesis of aziridines. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

  • Singh, V. K., & Singh, P. K. (2018). HYPERVALENT IODINE(III) REAGENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Reviews in Organic Chemistry, 1(1), 27-68. [Link]

  • Organic Syntheses. 5-BENZYL-4-METHYL-2-AMINOTHIAZOLIUM HYDROCHLORIDE. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • Zhdankin, V. V. (2014). The Synthesis of Heterocyclic Compounds with Hypervalent Organoiodine Reagents. In Topics in Heterocyclic Chemistry (Vol. 39, pp. 37-96). Springer. [Link]

  • Aggarwal, T., Kumar, S., & Verma, A. K. (2020). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 18(3), 399-418. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methyl-1-phenylbutan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of sterically hindered α -aryl ketones via Suzuki-Miyaura coupling. Introduction & Structural Analysis The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of sterically hindered α -aryl ketones via Suzuki-Miyaura coupling.

Introduction & Structural Analysis

The synthesis of highly substituted α -aryl ketones is a critical objective in modern drug discovery, as these structural motifs frequently serve as core pharmacophores in CNS-active agents and metabolic inhibitors. The direct palladium-catalyzed cross-coupling of α -halo ketones with arylboronic acids offers a convergent route to these structures [1].

Within this chemical space, 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS: 651044-06-3) [2] serves as a highly reactive, yet mechanistically challenging, electrophile. The molecule features two competing structural elements:

  • The α -Iodo Moiety: Provides a low-energy C–I bond that facilitates rapid oxidative addition to Pd(0) under mild conditions, minimizing thermal degradation.

  • The C3-Isopropyl Group: Imposes severe steric hindrance adjacent to the reaction center. This bulk significantly retards the transmetalation step, extending the lifetime of the palladium enolate intermediate and increasing the risk of off-target side reactions.

Mechanistic Causality: Navigating the Catalytic Cycle

To successfully couple 2-Iodo-3-methyl-1-phenylbutan-1-one, one must understand the kinetics of the catalytic cycle and the competing degradation pathways.

During the reaction, the Pd(0) catalyst inserts into the C–I bond to form a Pd(II) enolate intermediate. Because the isopropyl group physically blocks the incoming arylboronic acid, transmetalation becomes the rate-limiting step. This kinetic bottleneck leaves the Pd(II) intermediate vulnerable to β -hydride elimination . The C3 position possesses a β -hydrogen that can align syn-coplanar with the palladium center, leading to the irreversible formation of an α,β -unsaturated ketone (3-methyl-1-phenylbut-2-en-1-one) and a Pd–H species[3][4].

To invert this kinetic preference, the reaction environment must be engineered using sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos). These ligands serve a dual purpose: their electron density stabilizes the Pd(II) intermediate, while their extreme steric bulk physically prevents the complex from adopting the conformation required for β -hydride elimination [5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdEnolate Pd(II) Enolate Intermediate [Ph-C(=O)-C(Pd)(iPr)] OxAdd->PdEnolate + 2-Iodo-3-methyl-1-phenylbutan-1-one Transmet Transmetalation (Ar-B(OH)2) PdEnolate->Transmet Fast with XPhos ligand BetaElim β-Hydride Elimination (Competing Pathway) PdEnolate->BetaElim Slowed by bulky ligands RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product α-Aryl Ketone (Target Product) RedElim->Product BetaElim->Pd0 Pd-H species Byproduct α,β-Unsaturated Ketone (Byproduct) BetaElim->Byproduct

Figure 1: Catalytic cycle and competing β-hydride elimination pathway for α-iodo ketones.

Reaction Optimization & Quantitative Data

The selection of the base and solvent is equally as critical as the ligand. Strong alkoxide bases (e.g., NaOtBu ) will cause rapid enolization and aldol condensation of the starting material. Therefore, mild, insoluble inorganic bases like K3​PO4​ suspended in anhydrous 1,4-Dioxane are preferred to maintain a low effective concentration of the base in solution, driving the transmetalation without degrading the α -iodo ketone [6].

Table 1: Optimization of Cross-Coupling Conditions for 2-Iodo-3-methyl-1-phenylbutan-1-one

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield: Target (%)Yield: Elimination Byproduct (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 8018%65%
2 Pd(OAc)2​ / PPh3​ (5% / 10%) K3​PO4​ (2.0)THF6032%48%
3 Pd2​(dba)3​ / dppf (2.5% / 5%) Cs2​CO3​ (2.0)1,4-Dioxane6055%22%
4 Pd(OAc)2​ / XPhos (5% / 10%) K3​PO4​ (2.0) 1,4-Dioxane 60 89% < 5%

Note: Yields determined via GC-MS using an internal standard. Entry 4 represents the optimized, scalable condition.

Standardized Experimental Protocol

The following protocol is designed as a self-validating system to ensure reproducibility when coupling 2-Iodo-3-methyl-1-phenylbutan-1-one with standard arylboronic acids (e.g., p-tolylboronic acid).

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: System Preparation & Reagent Loading

  • Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Under a positive stream of Argon, charge the flask with Pd(OAc)2​ (5.6 mg, 0.025 mmol, 5 mol%), XPhos (23.8 mg, 0.05 mmol, 10 mol%), p-Tolylboronic acid (102 mg, 0.75 mmol, 1.5 equiv), and finely milled anhydrous K3​PO4​ (212 mg, 1.0 mmol, 2.0 equiv).

  • Causality Note: Milling the K3​PO4​ increases its surface area, ensuring a steady, low-concentration release of the base into the organic phase, which is critical for transmetalation without causing substrate degradation.

Step 2: Catalyst Activation

  • Add 4.0 mL of anhydrous, rigorously degassed 1,4-Dioxane via syringe.

  • Stir the suspension at room temperature for 15 minutes.

  • Validation Checkpoint: The heterogeneous mixture should transition from a pale yellow to a deep reddish-brown color. This visual cue confirms the reduction of Pd(II) to Pd(0) and the formation of the active Pd(0)-XPhos complex.

Step 3: Substrate Addition & Reaction

  • Dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (144 mg, 0.5 mmol, 1.0 equiv) in 1.0 mL of degassed 1,4-Dioxane.

  • Add the substrate solution dropwise to the active catalyst mixture over 2 minutes.

  • Seal the Schlenk tube and heat the reaction block to 60 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality Note: The dropwise addition prevents a sudden spike in electrophile concentration, mitigating the risk of catalyst poisoning or homocoupling of the boronic acid.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to isolate the pure α -aryl ketone.

Troubleshooting & Best Practices

  • Handling α -Iodo Ketones: 2-Iodo-3-methyl-1-phenylbutan-1-one is highly sensitive to photolytic cleavage (forming radical species) and thermal degradation. It must be stored at -20 °C under an inert atmosphere in an amber or foil-wrapped vial.

  • Reductive Dehalogenation: If GC-MS analysis reveals significant amounts of the parent ketone (3-methyl-1-phenylbutan-1-one), this indicates that the reaction system contains adventitious moisture or that the solvent is acting as a hydride donor. Ensure all solvents are strictly anhydrous and degassed via the freeze-pump-thaw method.

References

  • Molaid Chemical Database. 2-Iodo-3-methyl-1-phenylbutan-1-one - CAS 651044-06-3. Retrieved from: [Link]

  • ResearchGate. Oxidative Synthesis of α,β-Unsaturated Ketone from α-Iodo Ketone Using Peracid. Retrieved from: [Link]

  • Journal of the American Chemical Society (ACS). Modular, Enantioselective Entry into Polysubstituted Shapeshifting Molecules. DOI:[Link]

  • Organic Letters (ACS). Automated, Capsule-Based Suzuki–Miyaura Cross Couplings (Emerging Trends in Flow Chemistry). DOI:[Link]

Sources

Method

Application Note: Nucleophilic Substitution of 2-Iodo-3-methyl-1-phenylbutan-1-one – Mechanistic Insights and Synthetic Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Executive Summary The functionalization of α-haloketones is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary

The functionalization of α-haloketones is a cornerstone methodology in medicinal chemistry, providing direct access to biologically active scaffolds such as α-amino and α-thio ketones[1][2]. Among these, 2-Iodo-3-methyl-1-phenylbutan-1-one presents a unique synthetic challenge and opportunity. While the adjacent carbonyl group stereoelectronically accelerates bimolecular nucleophilic substitution (SN2)[3], the bulky isopropyl group at the C3 position introduces significant steric hindrance. This application note details the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols for the high-yield substitution of this specific substrate.

Stereoelectronic vs. Steric Dynamics (The "Why")

To master the functionalization of 2-Iodo-3-methyl-1-phenylbutan-1-one, one must understand the delicate balance between its electronic activation and steric shielding:

  • The Stereoelectronic Advantage: SN2 reactions of α-halocarbonyls are typically 10³ to 10⁵ times faster than their unactivated alkyl halide counterparts[4]. This acceleration occurs because the transition state is stabilized by the overlap of the incoming nucleophile's HOMO with both the σ∗ orbital of the C–I bond and the π∗ orbital of the adjacent carbonyl group[3].

  • The Steric Penalty: The ideal trajectory for this orbital overlap is roughly perpendicular to the carbonyl plane. However, the bulky isopropyl group at the α-position creates severe steric clash along this trajectory.

  • The Leaving Group Imperative: If this substrate were a chloro- or bromo-ketone, the steric hindrance would drastically slow the SN2 pathway, allowing competing reactions (like enolization or Favorskii rearrangements) to dominate[3][4]. By utilizing the iodo derivative[5], the superior polarizability, larger atomic radius, and lower bond dissociation energy of the C–I bond compensate for the steric penalty, restoring rapid SN2 kinetics.

Mechanistic Pathway Analysis

Because the substrate is highly sensitive to basic conditions, the choice of nucleophile dictates the reaction pathway. Soft, weakly basic nucleophiles (e.g., secondary amines, thiolates) successfully navigate the SN2 trajectory. Conversely, hard, strong bases (e.g., alkoxides) abstract the acidic α-proton, leading to enolate formation and subsequent degradation or side reactions (such as Darzens condensation or epoxidation)[3][6].

SN2_Mechanism Substrate 2-Iodo-3-methyl- 1-phenylbutan-1-one Nuc Soft/Weakly Basic Nuc (Amines, Thiols) Substrate->Nuc Controlled Conditions Base Hard/Strong Base (Alkoxides, OH-) Substrate->Base Highly Basic Conditions SN2 SN2 Pathway (Orbital Overlap) Nuc->SN2 pi*(C=O) & sigma*(C-I) Stabilization SideRxn Alpha-Deprotonation (Enolate Formation) Base->SideRxn Steric Hindrance Promotes Basicity Product α-Substituted Ketone (Target Product) SN2->Product Degradation Favorskii / Epoxidation (Side Products) SideRxn->Degradation

Reaction logic: S_N2 pathway vs. base-catalyzed side reactions for α-haloketones.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure reproducibility and logical troubleshooting.

Protocol A: Synthesis of α-Amino Ketones (Amination)

Target: 2-(Pyrrolidin-1-yl)-3-methyl-1-phenylbutan-1-one[1][7]

  • Rationale: Pyrrolidine is a highly nucleophilic, moderately basic secondary amine. Using 2.2 equivalents ensures complete conversion: 1.0 eq acts as the nucleophile, while the remaining 1.2 eq acts as an acid scavenger to neutralize the generated hydroiodic acid (HI), preventing product degradation.

  • Step 1 (Solvation): In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 mmol, 288 mg) in anhydrous THF (10 mL) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the amine; anhydrous THF prevents competitive hydrolysis of the reactive α-iodo ketone.

  • Step 2 (Addition): Cool the solution to 0 °C using an ice-water bath. Slowly add pyrrolidine (2.2 mmol, 180 µL) dropwise over 5 minutes.

    • Validation Check: The solution will transition from a pale yellow to a deeper amber color. A white precipitate (pyrrolidinium iodide) will begin to form.

    • Causality: The SN2 reaction is exothermic. Cooling prevents localized heating that could shift the kinetic balance toward elimination byproducts.

  • Step 3 (Reaction): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1, UV detection). The starting material ( Rf​≈0.7 ) must disappear, replaced by a lower-running, UV-active spot ( Rf​≈0.3 ).

  • Step 4 (Quench & Extraction): Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 15 mL).

    • Causality: NaHCO₃ neutralizes residual HI and ensures the α-amino ketone product is fully in its free-base form, maximizing extraction efficiency into the organic phase.

  • Step 5 (Purification): Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Synthesis of α-Thioether Ketones (Thioetherification)

Target: 2-(Phenylthio)-3-methyl-1-phenylbutan-1-one

  • Rationale: Thiophenolate is a "soft," highly polarizable nucleophile that excels in SN2 reactions without acting as a strong hard base, thus virtually eliminating enolization risks[4].

  • Step 1: Dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 mmol, 288 mg) in anhydrous DMF (8 mL).

  • Step 2: In a separate vial, prepare a solution of sodium thiophenolate (1.1 mmol, 145 mg) in DMF (2 mL).

  • Step 3: Add the thiolate solution dropwise to the iodo-ketone at 0 °C. Stir for 1 hour.

  • Step 4: Quench with water (20 mL) to precipitate the highly hydrophobic thioether. Extract with diethyl ether (3 x 15 mL).

  • Step 5: Wash the organic layer extensively with water (5 x 20 mL) to remove DMF. Dry (MgSO₄) and concentrate under reduced pressure.

Experimental_Workflow S1 1. Solvation Anhydrous Solvent Argon Atm. S2 2. Addition Nuc at 0 °C Dropwise S1->S2 S3 3. Reaction Stir at RT TLC Monitor S2->S3 S4 4. Quench Aq. Buffer Neutralize Acid S3->S4 S5 5. Isolation Extraction & Chromatography S4->S5

Standardized 5-step experimental workflow for the nucleophilic substitution of α-haloketones.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and empirical outcomes for various nucleophilic substitutions on 2-Iodo-3-methyl-1-phenylbutan-1-one, highlighting the critical relationship between nucleophile basicity and product yield[3][6].

NucleophileEquivalentsSolventTemp ProfileTimeYield (%)Primary Byproduct / Observation
Pyrrolidine 2.2THF0 °C RT2 h88% None (Clean conversion)
Benzylamine 1.1 (+ 1.5 eq Et₃N)DCMRT4 h82% Trace dialkylated amine
Sodium Thiophenolate 1.1DMF0 °C1 h91% None (Highly selective)
Sodium Methoxide 1.2MeOHRT12 h45% Favorskii rearrangement products
Sodium Azide 1.5DMSORT3 h85% Trace elimination product

Data Interpretation: Soft nucleophiles (amines, thiols, azides) provide excellent yields (>80%). Hard bases (methoxide) drastically reduce the yield of the SN2 product due to competitive α -proton abstraction[3][6].

References

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution Journal of Visualized Experiments (JoVE)[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis National Institutes of Health (NIH) / Molecules[Link]

  • Recent advances in the synthesis of α-amino ketones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Synthesis of α-amino carbonyl compounds: a brief review Russian Chemical Reviews[Link]

  • Synthetic Access to Aromatic α-Haloketones National Institutes of Health (NIH) / Molecules[Link]

  • Enantioselective Synthesis | Gas Chromatography–Mass Spectrometry (Ja4c12069 Si 001) Scribd (ACS Supplementary Data detailing 2-Iodo-3-methyl-1-phenylbutan-1-one preparation)[Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study University of Pretoria[Link]

Sources

Application

Application Note: Green Chemistry Approaches for the Synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one

Executive Summary The synthesis of α-iodo ketones is a critical transformation in drug development, serving as a gateway to complex α-amino ketones, heterocycles, and active pharmaceutical ingredients (APIs). Traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α-iodo ketones is a critical transformation in drug development, serving as a gateway to complex α-amino ketones, heterocycles, and active pharmaceutical ingredients (APIs). Traditionally, the α-iodination of ketones like 3-methyl-1-phenylbutan-1-one (isovalerophenone) to yield 2-iodo-3-methyl-1-phenylbutan-1-one relied on hazardous reagents such as N-iodosuccinimide (NIS) in chlorinated solvents, or elemental iodine ( I2​ ) combined with toxic heavy-metal oxidants.

This application note details two field-validated, green chemistry methodologies for this transformation: Copper(II) Oxide (CuO)-catalyzed iodination and Aqueous Hydrogen Peroxide ( H2​O2​ )-activated iodination . These protocols eliminate the need for toxic solvents, maximize atom economy, and provide self-validating visual cues for reaction completion, ensuring highly reproducible and scalable workflows for synthetic chemists.

Mechanistic Rationale & Causality (E-E-A-T Insights)

To move beyond simply following a recipe, it is crucial to understand the causality behind the reagent selection in these green protocols [1].

The Copper(II) Oxide (CuO) / I2​ System

In a standard iodination, half of the molecular iodine is lost as hydrogen iodide (HI) byproduct, resulting in a maximum atom economy of 50%. By introducing stoichiometric or catalytic CuO in a protic solvent like methanol, CuO performs a triad of functions [1]:

  • Activation: It acts as a Lewis acid to polarize I2​ , generating the highly electrophilic iodonium species ( I+ ).

  • Neutralization: It acts as a base, neutralizing the acidic HI byproduct, which prevents unwanted acid-catalyzed side reactions (such as aldol condensations).

  • Reoxidation: It reoxidizes the iodide anion ( I− ) back to molecular iodine ( I2​ ). This in situ recycling pushes the atom economy of iodine toward 100%.

The H2​O2​ / I2​ System

Aqueous hydrogen peroxide serves as an ideal "green" oxidant [2]. When 30% H2​O2​ is added to the reaction mixture, it oxidizes elemental iodine into a reactive electrophile. As the ketone is iodinated and HI is released, H2​O2​ instantly oxidizes HI back to I2​ . The only byproduct of this activation and recycling loop is water ( H2​O ), drastically lowering the Environmental Factor (E-factor) of the synthesis [3].

Workflow Visualization

The following diagram illustrates the atom-economical catalytic cycle of the CuO-mediated iodination pathway.

CatalyticCycle Ketone 3-methyl-1-phenylbutan-1-one Product 2-Iodo-3-methyl-1-phenylbutan-1-one Ketone->Product α-Iodination HI Hydrogen Iodide (HI) Ketone->HI Byproduct I2 Molecular Iodine (I₂) ActiveI Reactive Iodonium (I⁺) I2->ActiveI Activation CuO Copper(II) Oxide (CuO) CuO->ActiveI Catalysis CuO->HI Neutralization ActiveI->Product Electrophilic Addition HI->I2 Reoxidation

Catalytic cycle of CuO-mediated α-iodination demonstrating in situ HI reoxidation.

Quantitative Data Summary

The table below summarizes the efficiency metrics of the green protocols compared to traditional methodologies.

MethodologyReagents & SolventsTemp / TimeIodine Atom EconomyE-Factor ImpactYield
Traditional NIS, CF3​COOH , Dichloromethane25 °C / 4-6 h< 50%High (Toxic solvents, succinimide waste)75 - 80%
Green Method A I2​ , CuO, Methanol65 °C / 1-2 h~ 100%Low (Recyclable metal oxide, green solvent)90 - 95%
Green Method B I2​ , 30% aq. H2​O2​ , Ethanol50 °C / 2-3 h~ 100%Very Low (Water as sole byproduct)85 - 92%

Experimental Protocols

Protocol A: CuO-Mediated Synthesis in Methanol

This protocol is optimized for rapid reaction times and high yields via thermal reflux.

Materials Required:

  • 3-methyl-1-phenylbutan-1-one (Isovalerophenone): 5.0 mmol (0.81 g)

  • Molecular Iodine ( I2​ ): 5.0 mmol (1.27 g) (Note: While 2.5 mmol is theoretically sufficient due to recycling, 1.0 eq is used to maximize kinetic rates).

  • Copper(II) Oxide (CuO) powder: 5.0 mmol (0.40 g)

  • Anhydrous Methanol: 20 mL

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.81 g of 3-methyl-1-phenylbutan-1-one in 20 mL of anhydrous methanol.

  • Reagent Addition: Add 0.40 g of finely powdered CuO, followed by 1.27 g of I2​ . The solution will immediately turn deep purple/brown.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C with vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 1 to 1.5 hours. A key visual indicator of completion is the fading of the intense iodine color as it is consumed into the organic framework.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the solid copper residues. Wash the pad with 10 mL of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Quenching & Extraction: Pour the concentrated residue into 50 mL of 10% aqueous Na2​S2​O3​ . Causality: The thiosulfate reduces any residual electrophilic I2​ to water-soluble I− , ensuring the final organic product is free of elemental iodine contamination. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 2-iodo-3-methyl-1-phenylbutan-1-one as a pale yellow oil.

Protocol B: H2​O2​ -Activated Synthesis in Aqueous Ethanol

This protocol is optimized for maximum environmental sustainability, utilizing a benign oxidant.

Materials Required:

  • 3-methyl-1-phenylbutan-1-one: 5.0 mmol (0.81 g)

  • Molecular Iodine ( I2​ ): 2.5 mmol (0.63 g) (Strict atom economy applied)

  • 30% Aqueous H2​O2​ : 3.0 mmol (~0.34 mL)

  • Ethanol: 10 mL

  • Acid catalyst (e.g., p -Toluenesulfonic acid): 0.25 mmol (0.04 g)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.81 g of the ketone in 10 mL of ethanol in a 50 mL flask.

  • Activation: Add 0.63 g of I2​ and the acid catalyst. Slowly add 0.34 mL of 30% H2​O2​ dropwise over 5 minutes. Caution: Addition of peroxide can be mildly exothermic.

  • Incubation: Stir the mixture at 50 °C for 2 to 3 hours.

  • Workup: Once TLC indicates total consumption of the starting material, dilute the mixture with 20 mL of water and quench with 10 mL of 10% Na2​S2​O3​ .

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL), wash the organic phase with brine, dry over Na2​SO4​ , and concentrate in vacuo to isolate the target α-iodo ketone.

References

  • Jereb, M., Iskra, J., Zupan, M., & Stavber, S. (2005). "Direct α-Iodination of Ketones Induced by Aqueous Hydrogen Peroxide." Letters in Organic Chemistry, 2(5), 465-468.[Link]

  • Terent'ev, A. O., et al. (2022). "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Molecules, 27(2), 344.[Link]

Technical Notes & Optimization

Troubleshooting

purification techniques and recrystallization of 2-Iodo-3-methyl-1-phenylbutan-1-one

Welcome to the Technical Support Center for the purification and recrystallization of 2-Iodo-3-methyl-1-phenylbutan-1-one (also known as α -iodoisovalerophenone). As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 2-Iodo-3-methyl-1-phenylbutan-1-one (also known as α -iodoisovalerophenone).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. α -Iodo ketones are notoriously sensitive intermediates; their weak carbon-iodine (C–I) bonds make them prone to photolytic degradation, thermal deiodination, and hydrolysis. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield recovery and structural integrity of your target compound.

I. Standard Operating Procedure: Purification & Recrystallization

The following protocol outlines the optimal workflow for isolating 2-iodo-3-methyl-1-phenylbutan-1-one following a standard α -iodination reaction (e.g., using I2​ /CuO or LDA/TMSCl/NIS) [1, 2].

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Quench: Upon reaction completion, cool the mixture to 0 °C. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Na2​S2​O3​ reduces unreacted, lipophilic molecular iodine ( I2​ ) into highly water-soluble iodide ions ( I− ). This prevents ongoing electrophilic side reactions and removes the primary source of product discoloration [3].

  • Extract: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 30 mL).

  • Wash & Dry: Wash the combined organic layers with cold brine to remove residual salts and water. Dry over anhydrous sodium sulfate ( Na2​SO4​ ). Avoid magnesium sulfate ( MgSO4​ ) if the solution is slightly acidic, as it can act as a mild Lewis acid and promote deiodination.

  • Concentrate: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Phase 2: Rapid Flash Column Chromatography

Note: 2-Iodo-3-methyl-1-phenylbutan-1-one frequently presents as a dense yellow oil prior to high-purity crystallization [1].

  • Stationary Phase: Use flash silica gel (230–400 mesh). If the compound degrades, pre-treat the silica with 1% Triethylamine ( Et3​N ) in hexanes to neutralize acidic silanol sites.

  • Mobile Phase: Isocratic or shallow gradient of 0% 5% EtOAc in n-hexane.

  • Execution: Run the column rapidly. Prolonged exposure to silica promotes the cleavage of the labile C–I bond.

Phase 3: Low-Temperature Recrystallization (Oiling-Out Prevention)

Because the bulky isobutyl group (3-methylbutyl) disrupts crystal lattice packing, this compound has a depressed melting point and tends to "oil out" at room temperature.

  • Dissolution: Dissolve the chromatographically purified yellow oil in a minimum volume of warm (not boiling) n-pentane or a 9:1 mixture of hexanes/diethyl ether.

  • Cooling: Allow the vial to cool slowly to room temperature, then transfer to a –20 °C freezer.

  • Seeding (If necessary): If the product remains an oil, scratch the inside of the glass flask with a glass rod to create nucleation sites, or add a seed crystal from a previous batch.

  • Isolation: Rapidly filter the resulting pale-yellow crystals over a chilled Büchner funnel and wash with heavily chilled (–78 °C) n-pentane.

II. Experimental Workflows & Mechanistic Pathways

To fully master the handling of this compound, you must understand both the physical workflow and the chemical degradation pathways that threaten your yield.

PurificationWorkflow Start Crude Reaction Mixture (Contains I2 & Byproducts) Quench Quench with 10% Na2S2O3 (Reduces I2 to I-) Start->Quench Extract Extraction (EtOAc/H2O) & Dry over Na2SO4 Quench->Extract Chromatography Rapid Flash Chromatography (0-5% EtOAc/Hexane) Extract->Chromatography Crystallization Low-Temp Recrystallization (-20°C in n-Pentane) Chromatography->Crystallization PureProduct Pure Crystalline 2-Iodo-3-methyl-1-phenylbutan-1-one Crystallization->PureProduct

Figure 1: Optimal purification and low-temperature recrystallization workflow for α -iodo ketones.

DegradationPathway Target 2-Iodo-3-methyl-1-phenylbutan-1-one (Pale Yellow) Trigger Light (hv) / Heat / Acidic Silica Target->Trigger Radical Homolytic C-I Cleavage (Carbon Radical + Iodine Radical) Trigger->Radical Degraded Deiodinated Ketone + Molecular Iodine (I2) Radical->Degraded Visual Visual Cue: Sample turns dark brown/purple Degraded->Visual

Figure 2: Photolytic and thermal degradation pathway of 2-Iodo-3-methyl-1-phenylbutan-1-one.

III. Troubleshooting Guides & FAQs

Q1: My purified product was a pale yellow oil yesterday, but today it is dark brown. What happened, and can I rescue it? A: The dark brown color indicates the release of molecular iodine ( I2​ ) due to the homolytic cleavage of the labile C–I bond (as shown in Figure 2). α -Iodo ketones are highly photolabile and thermosensitive.

  • Rescue: Redissolve the brown oil in diethyl ether, wash it quickly with a cold 5% sodium thiosulfate solution until the organic layer turns pale yellow again, dry, and concentrate at room temperature.

  • Prevention: Store the purified compound in an amber glass vial, blanketed with Argon or Nitrogen, at –20 °C.

Q2: During recrystallization, my product "oils out" (forms a separate liquid phase) instead of forming crystals. How do I force crystallization? A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The bulky 3-methyl group creates steric hindrance that frustrates crystal lattice formation [1].

  • Solution: You must lower the solubility curve drastically. Switch to a highly non-polar solvent like pure n-pentane. Dissolve the oil at room temperature (do not heat), then place it directly into a –20 °C or –78 °C bath (dry ice/acetone). Scratching the glass vigorously introduces micro-abrasions that act as nucleation sites.

Q3: I am losing a significant amount of mass during silica gel chromatography. Where is my product going? A: Standard silica gel is slightly acidic (pH ~4.5-5.5 due to silanol groups). This acidity can catalyze the deiodination or rearrangement of sensitive α -iodo ketones.

  • Solution: Switch to neutral or basic alumina (Activity IV)[4], or deactivate your silica gel by flushing the column with 1% Et3​N in hexanes prior to loading your sample. Furthermore, minimize the time the compound spends on the column by using a slightly higher flow rate (flash chromatography).

Q4: How can I verify via NMR that my compound hasn't deiodinated back to the starting material (isovalerophenone)? A: Check the 1H NMR spectrum for the α -proton. In the uniodinated starting material (isovalerophenone), the α -protons (CH2) typically appear as a multiplet around 2.8–3.0 ppm. In 2-Iodo-3-methyl-1-phenylbutan-1-one , the strongly electronegative iodine atom shifts the single α -proton significantly downfield, typically appearing as a doublet (due to coupling with the adjacent CH of the isopropyl group) in the 5.0 – 5.5 ppm range [1]. If this peak is missing, deiodination has occurred.

IV. Quantitative Data & Reagent Selection Matrix

To ensure you are using the correct reagents for your specific purification bottleneck, consult the matrix below.

Purification StepRecommended Reagent / SolventAlternativeRationale / Causality
Iodine Quenching 10% Na2​S2​O3​ (aq)10% NaHSO3​ (aq)Selectively reduces I2​→2I− . Thiosulfate is milder and less likely to form bisulfite adducts with the ketone carbonyl.
Extraction Solvent Ethyl Acetate (EtOAc)Dichloromethane (DCM)EtOAc offers excellent partitioning for bulky aromatic ketones and is less toxic than halogenated solvents.
Drying Agent Anhydrous Na2​SO4​ None (Avoid MgSO4​ ) Na2​SO4​ is strictly neutral. MgSO4​ can be slightly acidic and promote premature C-I bond cleavage.
Chromatography Silica Gel (Pre-treated with 1% Et3​N )Basic Alumina (Activity IV)Neutralizes acidic silanol sites to prevent silica-catalyzed deiodination during purification [4].
Recrystallization n-Pentane (at –20 °C)Hexanes / Et2​O (9:1)The extreme non-polarity of pentane forces the highly lipophilic, branched ketone out of solution at low temperatures.

V. References

  • Enantioselective Synthesis and Characterization of α -Iodo Ketones Source: Scribd - Ja4c12069 Si 001 (Supporting Information for Gas Chromatography–Mass Spectrometry) URL:[Link]

  • Highly Efficient and Clean Method for Direct α -Iodination of Aromatic Ketones Source: Synthesis (Organic Chemistry Portal) URL:[Link]

  • Process for purifying iodine and/or an iodine compound Source: Google Patents (WO2009128350A1) URL:

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography Source: National Center for Biotechnology Information (PMC) URL:[Link]

Optimization

improving the shelf-life and storage stability of 2-Iodo-3-methyl-1-phenylbutan-1-one

Welcome to the Technical Support Center for Reactive Intermediates . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals overcome the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Reactive Intermediates . As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals overcome the inherent instability of α-iodo ketones.

The compound 2-Iodo-3-methyl-1-phenylbutan-1-one features a highly labile carbon-iodine (C-I) bond adjacent to a carbonyl group. This structural motif makes it an excellent electrophile for synthesis, but notoriously difficult to store. Below, you will find a mechanistic breakdown of its degradation, troubleshooting FAQs, and self-validating protocols to maximize its shelf-life.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the specific kinetic pathways that destroy the molecule.

Degradation Compound 2-Iodo-3-methyl- 1-phenylbutan-1-one Light Light (hv) Compound->Light Heat Heat (Δ) / Base Compound->Heat Moisture Moisture (H2O) Compound->Moisture Photolysis Homolytic C-I Cleavage (Radical Formation) Light->Photolysis Elimination Dehydrohalogenation (-HI) Heat->Elimination Hydrolysis Nucleophilic Substitution (SN2) Moisture->Hydrolysis Iodine Free Iodine (I2) Brown/Yellow Discoloration Photolysis->Iodine Enone α,β-Unsaturated Ketone (Impurity) Elimination->Enone Hydroxy α-Hydroxy Ketone (Impurity) Hydrolysis->Hydroxy

Fig 1. Primary degradation pathways of 2-Iodo-3-methyl-1-phenylbutan-1-one under storage stress.

Troubleshooting FAQs

Q: Why does my freshly synthesized 2-Iodo-3-methyl-1-phenylbutan-1-one turn yellow or brown within days? A: This is caused by photolytic cleavage. The C-I bond is exceptionally weak (~55 kcal/mol). Exposure to ambient laboratory light induces homolytic cleavage, releasing iodine radicals that rapidly dimerize into molecular iodine (I₂). Even when isolated as a highly pure white powder, α-iodo ketones frequently turn yellow upon storage due to this iodine liberation[1]. Crucially, free I₂ acts as an autocatalyst, accelerating further degradation of the remaining batch.

Q: My NMR analysis shows a loss of the alpha-proton and the appearance of vinylic protons. What happened? A: Your sample has undergone thermal dehydrohalogenation. Exposure to heat, or the presence of trace mild bases (even basic residues on glassware), triggers an elimination reaction (-HI). This converts your target molecule into 3-methyl-1-phenylbut-2-en-1-one, an α,β-unsaturated ketone[2]. To prevent this, strict temperature control is required during both solvent evaporation and storage.

Q: Can I store this compound in a solvent to improve stability? A: It is highly discouraged to store this compound in nucleophilic solvents (like alcohols or wet solvents). Because α-haloketones are highly sensitive to moisture, water or alcohols will drive an S_N2 displacement, yielding α-hydroxy or α-alkoxy ketones[3]. If you must store it in solution for short-term automated dispensing, use strictly anhydrous, non-polar solvents (e.g., dry hexanes or dichloromethane) under an inert atmosphere.

Quantitative Stability Data

The following table summarizes the expected shelf-life of 2-Iodo-3-methyl-1-phenylbutan-1-one based on empirical storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradant
Clear Glass Vial25°C (RT)AirAmbient Light< 24 HoursFree Iodine (I₂), Enone
Amber Glass Vial4°CAirDark1 - 2 Weeksα-Hydroxy Ketone, I₂
Amber Glass Vial-20°CArgonDark3 - 6 MonthsTrace Enone
Amber Glass Vial -80°C Argon Dark > 12 Months Negligible

Standard Operating Procedures (SOPs)

To guarantee the integrity of your compound, follow this two-part workflow.

StorageWorkflow Start Raw α-Iodo Ketone Wash Wash with 5% Na2S2O3 Start->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Filter Filter & Concentrate in vacuo (<30°C) Dry->Filter Vial Transfer to Amber Vials Filter->Vial Argon Purge with Argon Gas Vial->Argon Store Seal & Store at -80°C Argon->Store

Fig 2. Step-by-step pre-storage purification and aliquoting workflow for alpha-iodo ketones.

Protocol A: Pre-Storage Iodine Scavenging

Before long-term storage, you must remove trace free iodine to prevent autocatalytic degradation.

  • Dissolution: Dissolve the crude 2-Iodo-3-methyl-1-phenylbutan-1-one in a non-polar organic solvent (e.g., diethyl ether).

  • Thiosulfate Wash: Wash the organic layer with a cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Na₂S₂O₃ chemically reduces elemental iodine (I₂) into highly water-soluble iodide ions (I⁻), stripping the autocatalyst from the organic phase.

  • Drying: Separate the organic layer and dry over anhydrous Magnesium Sulfate (MgSO₄).

    • Causality: MgSO₄ is a neutral drying agent. You must avoid basic drying agents like K₂CO₃, which will trigger base-catalyzed dehydrohalogenation.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C .

    • Causality: Elevated temperatures supply the activation energy required for thermal elimination of HI.

  • Validation Checkpoint: The organic layer must transition from a yellow/brown tint to completely colorless. Spot a drop of the organic layer on a silica TLC plate; it should show no baseline tailing (which would indicate polar I₂ or degradation byproducts).

Protocol B: Long-Term Storage Aliquoting

Once purified, the compound must be isolated from kinetic stressors.

  • Vial Preparation: Pre-chill amber glass vials (2 mL or 4 mL) to -20°C.

    • Causality: Amber glass blocks UV and visible light, preventing homolytic photolysis of the weak C-I bond.

  • Transfer: Aliquot the purified, dried α-iodo ketone into the vials. Do not store the entire batch in a single vial to avoid repeated freeze-thaw cycles.

  • Inert Purge: Insert a gentle stream of ultra-high purity Argon gas into the vial for 30 seconds.

    • Causality: Argon is heavier than nitrogen and effectively sinks to the bottom of the vial, displacing oxygen and atmospheric moisture to prevent oxidative degradation and S_N2 hydrolysis.

  • Sealing: Cap immediately with PTFE-lined screw caps and wrap the cap junction tightly with Parafilm.

  • Storage: Transfer the vials to a dedicated -80°C freezer.

  • Validation Checkpoint: Include a "sentinel vial" containing just 5 mg of the compound. Check this sentinel vial visually once a month. If it remains a white/colorless solid without yellowing, the argon seal and temperature control of the entire batch are intact.

References

  • Methods for synthesizing glycinols, glyceollins i and ii, compositions of selected intermediates, and therapeutic uses thereof - Google Patents - 1

  • An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones - ResearchGate - 2

  • Buy 1,1-Dibromo-3-iodopropan-2-one (Stability Data for α-Haloketones) - EvitaChem - 3

Sources

Troubleshooting

overcoming steric hindrance in reactions with 2-Iodo-3-methyl-1-phenylbutan-1-one

Technical Support Center: Overcoming Steric Hindrance in α-Iodo Ketone Functionalization Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in α-Iodo Ketone Functionalization

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing critical bottlenecks when functionalizing heavily substituted α-halogenated ketones. Here, we specifically address the mechanistic and operational challenges associated with 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS: 651044-06-3).

Section 1: Substrate Profile & The Steric Bottleneck (FAQs)

Q: Why do standard nucleophilic substitutions (SN2) consistently fail or produce low yields with 2-Iodo-3-methyl-1-phenylbutan-1-one? A: The failure is rooted in the molecule's extreme steric topography. The α-carbon (bearing the iodine atom) is flanked by a bulky isopropyl group at the β-position and a phenyl ring across the carbonyl. In a standard SN2 reaction, the nucleophile must approach the electrophilic carbon from the exact opposite side of the carbon-iodine bond (a 180° Bürgi-Dunitz trajectory). The branched isopropyl group acts as a physical shield, blocking this trajectory. Consequently, the activation energy for substitution skyrockets, and basic nucleophiles will instead abstract an acidic proton, leading to E2 elimination (forming an enone byproduct) rather than substitution[1].

Q: If SN2 is blocked, how does molecular rehybridization solve the problem? A: The steric clash is maximized when the α-carbon is sp³ hybridized (tetrahedral geometry, ~109.5° bond angles). By employing reaction conditions that force the departure of the iodide before or during the nucleophilic attack, the α-carbon temporarily rehybridizes to a planar sp² state (120° bond angles). Whether this intermediate is a carbocation, an enol, or a carbon-centered radical, its flat geometry relieves the steric strain and exposes the top and bottom faces of the molecule to unhindered nucleophilic attack.

MechanisticDivergence SM 2-Iodo-3-methyl-1-phenylbutan-1-one (Sterically Hindered sp3) SN2 Standard SN2 Pathway (Direct Attack) SM->SN2 Basic Nucleophile SN1 Ag(I)-Promoted SN1 (Planar Cation/Enol) SM->SN1 AgSbF6 / Ag2CO3 Radical Photoredox SET (Planar α-Acyl Radical) SM->Radical Visible Light + Photocatalyst Fail E2 Elimination / No Reaction (Steric Blockade) SN2->Fail Blocked by Isopropyl Success1 Successful Substitution (Via Electrophile) SN1->Success1 Nucleophile Addition Success2 Successful Coupling (Via Radical Trap) Radical->Success2 Radical Acceptor

Mechanistic divergence in the functionalization of sterically hindered α-iodo ketones.

Section 2: Troubleshooting Common Experimental Issues

Issue 1: High recovery of unreacted starting material or excessive enone formation.

  • Root Cause: The nucleophile is acting exclusively as a Brønsted base because the SN2 pathway is kinetically inaccessible.

  • Actionable Solution: Shift the mechanism to an SN1-type pathway using halophilic silver(I) salts. The addition of AgSbF₆ or Ag₂CO₃ forces the abstraction of the iodide, precipitating AgI and generating a highly reactive, planar electrophilic center[2].

Issue 2: Sluggish oxidative addition in transition-metal cross-coupling.

  • Root Cause: Standard Pd(0) catalysts struggle to insert into the sterically congested C-I bond, leading to catalyst degradation before the catalytic cycle can turn over.

  • Actionable Solution: Transition to photoredox catalysis. Utilizing a Single-Electron Transfer (SET) pathway bypasses the need for bulky metal insertion. Visible light irradiation of a photocatalyst generates an α-acyl radical, which is highly reactive and insensitive to the steric bulk of the adjacent isopropyl group[3].

Section 3: Quantitative Pathway Comparison

To aid in experimental design, the following table summarizes the expected outcomes when applying different mechanistic strategies to 2-Iodo-3-methyl-1-phenylbutan-1-one.

Reaction PathwayReagent SystemIntermediate GeometryPrimary ChallengeExpected Outcome
Standard SN2 Amine/Alkoxide Basesp³ (Tetrahedral)Severe Steric Clash<10% Yield (E2 Elimination favored)
Ag(I)-Promoted SN1 AgSbF₆ or Ag₂CO₃sp² (Planar Cation/Enol)Moisture Sensitivity75–90% Yield (Clean Substitution)
Photoredox SET Ru(bpy)₃²⁺ / Visible Lightsp² (Planar Radical)Oxygen Quenching80–95% Yield (Radical Trapping)

Section 4: Validated Experimental Protocols

Protocol A: Silver-Promoted Nucleophilic Substitution

Expertise & Causality: Silver's extreme affinity for halogens provides a massive thermodynamic driving force. By precipitating out AgI, the reaction forces the sp³-hybridized α-carbon to flatten into an sp² carbocation (or enol tautomer). This geometric flattening completely removes the backside-attack requirement, allowing your nucleophile to approach the unhindered face.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 equiv) and your desired nucleophile (1.5 equiv) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Wrap the flask in aluminum foil to exclude light. Slowly add AgSbF₆ (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Filter the crude mixture through a pad of Celite to remove the silver salts, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Self-Validating Checkpoint: Within 5–10 minutes of adding the AgSbF₆, a distinct, heavy yellow precipitate (AgI) must form. If the solution remains clear, C-I bond activation has failed. Verify the anhydrous nature of your solvent and the integrity of your silver salt.

ExperimentalWorkflow Step1 1. Substrate + Nucleophile (in THF) Step2 2. Add Ag(I) Salt (e.g., AgSbF6) at 0°C Step1->Step2 Step3 3. Stir in Dark (Observe AgI ppt) Step2->Step3 Step4 4. Filter through Celite & Concentrate Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Step-by-step workflow for the silver-promoted nucleophilic substitution protocol.

Protocol B: Photoredox-Catalyzed Radical Functionalization

Expertise & Causality: Single-electron transfer (SET) from an excited photocatalyst to the C-I bond induces mesolytic cleavage. The resulting α-acyl radical is planar. Unlike ionic SN2 reactions, radical additions have very early transition states and are highly exergonic, making them remarkably blind to the steric bulk of the adjacent isopropyl group.

Step-by-Step Methodology:

  • Preparation: To a dry vial equipped with a stir bar, add 2-Iodo-3-methyl-1-phenylbutan-1-one (1.0 equiv), the radical acceptor/coupling partner (2.0 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Solvation & Degassing: Dissolve the reagents in degassed DMF (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen (which quenches the excited photocatalyst and traps radicals).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with diethyl ether and wash three times with water to remove the DMF and photocatalyst. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Self-Validating Checkpoint: Monitor the reaction via GC-MS. The disappearance of the starting material mass (m/z 288.12) without the appearance of the corresponding enone mass (m/z 160.21) confirms successful radical generation and trapping, validating that the base-induced elimination pathway has been successfully suppressed.

Section 5: References

  • National Center for Biotechnology Information. "2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem" (Representative structural and physical data for the scaffold). PubChem. Available at:[Link]

  • ResearchGate. "Oxidative Synthesis of α,β-Unsaturated Ketone from α-Iodo Ketone Using Peracid" (Details on silver salt optimization and α-iodo ketone reactivity). ResearchGate. Available at: [Link]

  • ResearchGate. "Cyclizations of Silyl Enol Ether Radical Cations − The Cause of the Stereoselectivity" (Mechanistic insights into photoredox and radical pathways for sterically hindered ketones). ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Iodo- vs. 2-Bromo-3-methyl-1-phenylbutan-1-one in Nucleophilic Substitutions

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter bottlenecks when optimizing routes involving sterically hindered α -haloketones. The selection of the halogen atom a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter bottlenecks when optimizing routes involving sterically hindered α -haloketones. The selection of the halogen atom at the α -position is not merely a matter of availability; it fundamentally dictates reaction kinetics, intermediate stability, and the ultimate impurity profile of the active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between two closely related electrophiles: 2-bromo-3-methyl-1-phenylbutan-1-one and 2-iodo-3-methyl-1-phenylbutan-1-one . By analyzing their mechanistic behavior and experimental performance, researchers can make informed decisions when designing nucleophilic substitution ( SN​2 ) workflows.

Structural & Mechanistic Analysis

Both compounds feature a valerophenone backbone with an isopropyl (3-methyl) group adjacent to the halogenated α -carbon. This specific structural motif introduces a fascinating conflict between electronic activation and steric hindrance.

The Causality of Reactivity
  • Steric Hindrance (The Isopropyl Effect): The bulky isopropyl group significantly impedes the standard 180∘ backside attack trajectory required for SN​2 reactions. This steric bulk raises the activation energy ( Ea​ ) of the transition state, making these molecules inherently more sluggish than unbranched α -haloketones[1].

  • Leaving Group Kinetics (Bromo vs. Iodo): Because the steric environment is identical in both molecules, the differential reaction rate is entirely governed by the carbon-halogen bond strength and the polarizability of the leaving group. The C-I bond is significantly weaker ( ≈228 kJ/mol) than the C-Br bond ( ≈290 kJ/mol)[2].

  • Polarizability: The larger atomic radius of iodine provides a more diffuse, polarizable electron cloud. As the nucleophile approaches, the C-I bond readily polarizes, stabilizing the sterically crowded transition state and facilitating a much faster departure compared to the tighter C-Br bond[3].

G N1 Nucleophile (e.g., R-NH2) N3 Transition State (Sterically Hindered) N1->N3 Backside Attack N2 Alpha-Haloketone (Iodo or Bromo) N2->N3 C-X Bond Lengthens N4 Substitution Product (Alpha-amino ketone) N3->N4 Bond Formation N5 Leaving Group (I- or Br-) N3->N5 Bond Cleavage

SN2 substitution pathway of alpha-haloketones highlighting steric and electronic factors.

Comparative Data

The following tables summarize the physicochemical properties and relative kinetic performance of both compounds. The kinetic superiority of the iodo-variant makes it indispensable when reacting with weak or sterically demanding nucleophiles, despite its lower bench stability.

Table 1: Physicochemical Properties
Property2-Bromo-3-methyl-1-phenylbutan-1-one2-Iodo-3-methyl-1-phenylbutan-1-one
CAS Number 50735-03-0[1]651044-06-3[4]
Molecular Weight 241.13 g/mol 288.12 g/mol [4]
C-X Bond Energy ≈290 kJ/mol[2] ≈228 kJ/mol[2]
Stability High (Stable at RT)[5]Moderate (Light/heat sensitive)
Primary Use Case Standard syntheses, easily storedSluggish nucleophiles, rapid SN​2
Table 2: Relative Reactivity Profile
Reaction ParameterBromo-Variant PerformanceIodo-Variant Performance
SN​2 Reaction Rate (vs. Amines) Baseline ( 1x )Accelerated ( ≈50x−100x )[3]
Susceptibility to Elimination (E2) Low to ModerateVery Low (Excellent SN​2 selectivity)
Reductive Dehalogenation Risk LowHigh (Avoid strong reducing environments)

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols represent self-validating experimental systems.

Protocol A: Synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one (Finkelstein Halogen Exchange)

Because the bromo-variant is widely commercially available, the most reliable method to generate the highly reactive iodo-variant in-house is via a Finkelstein reaction. This reaction is thermodynamically driven by the insolubility of NaBr in anhydrous acetone. Alternatively, direct iodination of the parent ketone can be achieved using N-iodosuccinimide (NIS) and a catalyst[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-bromo-3-methyl-1-phenylbutan-1-one in 25 mL of strictly anhydrous acetone. Causality: Water must be excluded to prevent competitive hydrolysis of the α -haloketone.

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of anhydrous Sodium Iodide (NaI).

  • Reaction: Stir the mixture at room temperature in a light-protected flask (wrap in aluminum foil) for 4-6 hours. Causality: α -iodo ketones are photolabile and can decompose to liberate I2​ under UV/visible light.

  • Validation: The reaction is self-indicating; the precipitation of a fine white solid (NaBr) confirms the forward progress of the halogen exchange.

  • Workup: Filter the NaBr precipitate. Concentrate the filtrate under reduced pressure, partition between diethyl ether and 5% aqueous sodium thiosulfate (to remove trace I2​ ), dry over MgSO4​ , and concentrate to yield the iodo-product. Use immediately or store at -20°C under Argon.

Protocol B: Standardized Kinetic Assay for SN​2 Reactivity

To objectively compare the performance of the two haloketones, a pseudo-first-order kinetic assay using a model nucleophile (e.g., benzylamine) is employed.

Step-by-Step Methodology:

  • Setup: Prepare two separate 0.1 M solutions of the bromo- and iodo-ketones in anhydrous acetonitrile.

  • Initiation: Add a 10-fold excess (1.0 M) of benzylamine to each flask at exactly 25.0°C. Causality: The large excess of amine ensures the reaction follows pseudo-first-order kinetics, simplifying rate constant ( k ) calculations.

  • Sampling: Withdraw 50 μL aliquots at standardized intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Quenching: Immediately inject each aliquot into 1 mL of a cold quenching solution (0.1% TFA in Acetonitrile) to halt the reaction.

  • Quantification: Analyze the quenched samples via HPLC-UV (254 nm) to track the disappearance of the starting material and the formation of the α -amino ketone product.

W S1 Equimolar Setup (Ketone + Amine) S2 Thermostated Reaction (25°C) S1->S2 S3 Aliquots Taken at Intervals S2->S3 S4 Quenching (Cold 0.1% TFA) S3->S4 S5 HPLC/UV Quantification S4->S5 S6 Kinetic Rate Calculation (k) S5->S6

Standardized experimental workflow for comparative kinetic analysis of halogen reactivity.

Conclusion & Application Notes

When designing a synthetic route involving a 3-methyl-1-phenylbutan-1-one scaffold:

  • Default to the Bromo-variant (2-bromo-3-methyl-1-phenylbutan-1-one) for standard nucleophiles (e.g., primary amines, alkoxides) where reaction times are acceptable. Its superior shelf-life and lower cost make it ideal for scale-up[5].

  • Pivot to the Iodo-variant (2-iodo-3-methyl-1-phenylbutan-1-one) when dealing with sterically hindered secondary amines, weak nucleophiles, or when the bromo-variant requires excessively harsh heating that leads to degradation. The dramatic reduction in the C-X bond dissociation energy ensures rapid conversion at lower temperatures[2].

References

  • Michigan State University (MSU) Chemistry. "Alkyl Halide Reactivity." MSU Chemistry Resources. Available at:[Link][3]

  • Chemguide. "What is nucleophilic substitution? - Bond Strengths and Polarity." Chemguide.co.uk. Available at: [Link][2]

  • Molaid. "2-Iodo-3-methyl-1-phenylbutan-1-one - CAS 651044-06-3." Molaid Chemical Database. Available at:[Link][4]

  • Scribd / ACS Publications. "Enantioselective Synthesis & Gas Chromatography–Mass Spectrometry (Synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one)." Scribd. Available at:[Link][6]

Sources

Comparative

Alpha-Halogenation of 3-Methyl-1-phenylbutan-1-one Derivatives: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of sterically hindered ketones. 3-Methyl-1-phenylbutan-1-one (isovalerophenone) and its ring-substituted deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of sterically hindered ketones. 3-Methyl-1-phenylbutan-1-one (isovalerophenone) and its ring-substituted derivatives are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including cathinone analogs and bupropion derivatives. The primary synthetic hurdle in functionalizing these substrates is achieving high alpha-selectivity while completely suppressing nuclear (aromatic ring) halogenation and alpha,alpha-dihalogenation.

This guide objectively compares the leading alpha-halogenation methodologies, providing researchers with causality-driven insights and self-validating experimental protocols.

Mechanistic Causality: Overcoming Steric Hindrance

Alpha-halogenation fundamentally relies on the activation of the ketone. For isovalerophenone derivatives, the isopropyl group at the alpha position creates significant steric bulk, making the choice of activation pathway critical.

  • Enolization-Driven Pathway: Reagents like Copper(II) bromide (CuBr₂) or elemental bromine (Br₂) in acidic media rely on the formation of an enol intermediate. The enol double bond subsequently acts as a nucleophile, attacking the electrophilic halogen source. CuBr₂ is particularly effective because it acts dually as a Lewis acid to coordinate the carbonyl oxygen (facilitating enolization) and as a mild source of electrophilic bromine[1].

  • Radical-Driven Pathway: N-Bromosuccinimide (NBS) under photochemical conditions or with radical initiators proceeds via hydrogen abstraction to form an alpha-carbon radical, which then reacts with a bromine radical[2].

Mechanistic_Pathways Ketone 3-Methyl-1-phenylbutan-1-one (Substrate) Enol Enol Intermediate Ketone->Enol Acid-Catalyzed Enolization Radical Alpha-Carbon Radical Ketone->Radical Hydrogen Abstraction AlphaBromo_Enol Alpha-Bromoketone (Electrophilic Addition) Enol->AlphaBromo_Enol Br+ Transfer CuBr2 CuBr2 / p-TsOH (Lewis/Protic Acid) CuBr2->Enol Catalysis AlphaBromo_Radical Alpha-Bromoketone (Radical Recombination) Radical->AlphaBromo_Radical Br• Transfer NBS_hv NBS + hv / AIBN (Radical Initiator) NBS_hv->Radical Initiation

Mechanistic pathways for alpha-halogenation via enolization versus radical intermediates.

Comparative Evaluation of Halogenation Methods

Method A: Copper(II) Bromide (CuBr₂) in EtOAc/CHCl₃

CuBr₂ is a highly selective brominating agent that operates under mild conditions[1]. The causality behind its high selectivity lies in its moderate Lewis acidity and redox properties; it generates an electrophilic Br⁺ equivalent without the harsh oxidizing environment of free Br₂[1]. This method is exceptionally well-suited for electron-rich 3-methyl-1-phenylbutan-1-one derivatives, as it avoids the electrophilic aromatic substitution (nuclear bromination) that plagues classical methods[3]. Furthermore, the reaction is a self-validating system: the insoluble black CuBr₂ is reduced to white CuBr as the reaction proceeds, providing a clear visual endpoint[4].

Method B: N-Bromosuccinimide (NBS) with p-TsOH

NBS is a user-friendly, solid alternative to hazardous liquid bromine[2]. When paired with a protic acid catalyst like p-toluenesulfonic acid (p-TsOH), the reaction is driven through an enol intermediate rather than a radical pathway. The causality here is that p-TsOH rapidly establishes the ketone-enol equilibrium, while NBS provides a low, steady-state concentration of electrophilic bromine. This controlled release minimizes the risk of dibromination.

Method C: Classical Bromination (Br₂ in Acetic Acid)

While historically significant, the use of elemental bromine in glacial acetic acid often leads to complex mixtures. The highly reactive nature of Br₂ can result in competitive nuclear bromination, especially if the phenyl ring contains electron-donating groups[5]. It is generally not recommended for complex API synthesis due to lower yields and safety hazards.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary methods when applied to sterically hindered alkyl aryl ketones like isovalerophenone.

ParameterMethod A: CuBr₂ in EtOAc/CHCl₃Method B: NBS / p-TsOHMethod C: Br₂ / AcOH
Typical Yield 80–92%75–85%60–75%
Reaction Time 2–4 hours1–3 hours0.5–2 hours
Alpha-Selectivity Excellent (>95%)Good (~85-90%)Moderate (Prone to dibromination)
Ring Bromination Very LowLowHigh (if electron-rich)
Visual Cue Black CuBr₂ → White CuBrGradual dissolution of NBSDecolorization of red Br₂

Self-Validating Experimental Protocols

As an application scientist, I mandate that protocols be self-validating. The following methodologies are designed to provide intrinsic feedback during execution, ensuring trustworthiness and reproducibility.

Protocol A: CuBr₂-Mediated Alpha-Bromination (Recommended)

CuBr2_Workflow Step1 1. Dissolution Ketone in EtOAc/CHCl3 Step2 2. Reagent Addition Add 2.0 eq CuBr2 Step1->Step2 Step3 3. Reflux & Monitor Black CuBr2 -> White CuBr Step2->Step3 Step4 4. Filtration Remove CuBr Salts Step3->Step4 Step5 5. Purification Concentrate & Column Step4->Step5

Step-by-step workflow for the self-indicating CuBr2-mediated alpha-bromination protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the 3-methyl-1-phenylbutan-1-one derivative in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃) (approx. 10 mL/mmol). Causality: EtOAc acts as a green solvent that solubilizes the ketone, while CHCl₃ enhances the solubility of the transient enol intermediate[6].

  • Reagent Addition: Add 2.0 equivalents of finely powdered Copper(II) bromide (CuBr₂). The solution will appear as a heterogeneous black suspension. Causality: Two equivalents are required because one acts as the Lewis acid/enolization promoter and the other as the halogen source[6].

  • Reflux & Monitor: Heat the mixture to reflux (approx. 70-75°C) under vigorous stirring. The system is self-validating: monitor the reaction visually. The endpoint is reached when the black suspended solid completely transforms into a dense, white precipitate of Copper(I) bromide (CuBr)[4]. This typically takes 2 to 4 hours.

  • Filtration: Cool the mixture to room temperature and filter the white CuBr salts through a pad of Celite. Causality: Removing the copper salts immediately prevents any reverse redox side-reactions during concentration[6].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the pure 2-bromo-3-methyl-1-phenylbutan-1-one derivative.

Protocol B: NBS / p-TsOH Alpha-Bromination

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the ketone in anhydrous Acetonitrile (MeCN) or Chloroform.

  • Catalyst Addition: Add 0.1 equivalents of p-Toluenesulfonic acid (p-TsOH). Causality: The acid catalyst is essential to drive the sterically hindered ketone into its reactive enol form.

  • NBS Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions to prevent thermal spikes.

  • Heating & Monitoring: Heat the mixture to 60°C. The reaction progress is monitored by TLC. As the reaction proceeds, the dense NBS solid is consumed, and the byproduct (succinimide) may precipitate upon cooling, providing a visual cue of conversion[2].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the p-TsOH, extract with dichloromethane, dry over MgSO₄, and concentrate. The succinimide byproduct can be easily washed away or recycled[2].

References

  • Title : Copper(II) bromide - Grokipedia: Bromination reactions | Source : grokipedia.com | URL : 1

  • Title : Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds | Source : researchgate.net | URL :3

  • Title : Comparative Study of Synthetic Routes to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | Source : benchchem.com | URL : 4

  • Title : A Green, Facile Method for Selective α-Bromination of Flavanones | Source : acs.org | URL : 6

  • Title : Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method | Source : researchgate.net | URL : 2

  • Title : Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions | Source : nih.gov | URL : 5

Sources

Validation

A Comparative Spectroscopic Guide to α-Iodo Ketones and α-Chloro Ketones

Introduction: The Halogen's Influence in Molecular Characterization α-Haloketones are a pivotal class of organic intermediates, widely employed in the synthesis of pharmaceuticals, agrochemicals, and other complex molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Halogen's Influence in Molecular Characterization

α-Haloketones are a pivotal class of organic intermediates, widely employed in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. Their reactivity is profoundly influenced by the nature of the halogen atom at the α-position. For researchers in synthetic chemistry and drug development, the ability to rapidly and accurately distinguish between α-iodo and α-chloro ketones is critical for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth spectroscopic comparison of these two subclasses. We will move beyond a simple recitation of data, focusing instead on the underlying physical principles that govern the distinct spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding why these differences arise, researchers can leverage spectroscopic data with greater confidence and insight.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The key differences between α-chloro and α-iodo ketones in NMR spectra are driven by two competing factors: the electronegativity of the halogen and, for iodine, the significant "heavy atom effect."

¹H NMR Spectroscopy: A Tale of Two Effects

In ¹H NMR, the chemical shift (δ) of the α-protons (protons on the carbon bearing the halogen) is the most telling feature.

  • α-Chloro Ketones: Chlorine is highly electronegative (3.16 on the Pauling scale). This high electronegativity results in a strong inductive electron-withdrawing effect. The chlorine atom pulls electron density away from the α-carbon, which in turn deshields the attached α-protons. This deshielding causes the α-protons to resonate at a relatively high chemical shift (downfield).

  • α-Iodo Ketones: Iodine is significantly less electronegative (2.66 on the Pauling scale) than chlorine. Based on electronegativity alone, one would expect the α-protons of an iodo ketone to be more shielded (resonate at a lower chemical shift) than their chloro-analogues. However, this is often not the case. Iodine's large size and numerous electrons introduce a significant spin-orbit coupling phenomenon, often referred to as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect.[1][2][3] This relativistic effect can induce additional shielding or deshielding on neighboring nuclei. For protons alpha to iodine, this often results in a deshielding effect that can be comparable to, or even greater than, that of chlorine, despite the lower electronegativity.

The magnetic anisotropy of the carbonyl group also plays a crucial role, creating a deshielding cone in the plane of the C=O bond which influences the chemical shift of nearby protons.[4][5]

Causality Diagram: Factors Influencing α-Proton Chemical Shift

G cluster_Cl α-Chloro Ketone cluster_I α-Iodo Ketone Cl_Electronegativity High Electronegativity (Inductive Effect) Cl_Deshielding Strong Deshielding of α-Proton Cl_Electronegativity->Cl_Deshielding Final_Shift Observed Chemical Shift (δ) Cl_Deshielding->Final_Shift I_Electronegativity Lower Electronegativity I_Deshielding Significant Deshielding of α-Proton I_Electronegativity->I_Deshielding Minor contribution I_HALA SO-HALA Effect (Spin-Orbit Coupling) I_HALA->I_Deshielding Major contribution I_Deshielding->Final_Shift Carbonyl Carbonyl Anisotropy Carbonyl->Final_Shift G cluster_chloro α-Chloro Ketone MS Pattern cluster_iodo α-Iodo Ketone MS Pattern M_Cl M+ M2_Cl M+2 label_Cl Relative Intensity ≈ 3:1 M_I M+ label_I Single Peak (Monoisotopic)

Caption: Characteristic molecular ion patterns for chloro- vs. iodo-ketones.

Fragmentation Patterns

Both classes of compounds undergo characteristic fragmentation pathways, primarily α-cleavage and McLafferty rearrangement (if a γ-hydrogen is present). [6]

  • α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the α-carbon. For α-haloketones, the most common α-cleavages are the loss of the halogen atom (as a radical) or the loss of the entire α-substituent group.

    • Loss of X•: The bond to the halogen (C-X) can cleave, leading to a prominent peak corresponding to [M-X]⁺. Since the C-I bond is significantly weaker than the C-Cl bond, the loss of an iodine radical (•I, 127 mass units) is a particularly favorable and often dominant fragmentation pathway for α-iodo ketones.

    • Loss of •CH₂X: Cleavage of the bond between the carbonyl and the α-carbon results in a resonance-stabilized acylium ion (e.g., Ph-C≡O⁺, m/z 105 for phenacyl derivatives) and the loss of a •CH₂X radical. [7] The mass spectrum of 2-chloroacetophenone clearly shows the molecular ion at m/z 154 and the M+2 peak at m/z 156, alongside the dominant benzoyl cation fragment at m/z 105. [8]

Section 4: Experimental Protocols

The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for α-haloketones.

Protocol: NMR Spectroscopy Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology Workflow

G A 1. Sample Preparation B 2. Transfer to NMR Tube A->B C 3. Insert into Spectrometer B->C D 4. Locking and Shimming C->D E 5. Acquire Spectra D->E F 6. Data Processing E->F

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid α-haloketone sample into a clean, dry vial. For a liquid sample, use approximately 10-20 µL.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. [5][9]2. Filtration and Transfer:

    • To remove any particulate matter which can degrade spectral quality, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool placed inside a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [1] * The final solution height in the tube should be approximately 4-5 cm. [3]3. Instrument Setup:

    • Carefully wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth using the spectrometer-specific gauge.

    • Insert the sample into the NMR magnet.

  • Locking and Shimming:

    • The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, well-resolved peaks. Most modern spectrometers perform this step automatically.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum (typically 8-16 scans).

    • Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 128-1024 scans or more, depending on concentration).

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

    • Reference the spectrum. For CDCl₃, the residual solvent peak is referenced to 7.26 ppm for ¹H and the solvent triplet is centered at 77.16 ppm for ¹³C.

Protocol: FT-IR Spectroscopy Analysis

Objective: To obtain a high-quality infrared spectrum, focusing on the carbonyl stretching region.

Step-by-Step Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, and will be automatically subtracted from the sample spectrum. [10]2. Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For a liquid, a single drop is sufficient.

    • Lower the press arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure arm tip with an appropriate solvent to prevent cross-contamination.

Protocol: Electron Ionization Mass Spectrometry (EI-MS) Analysis

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Step-by-Step Procedure:

  • Sample Introduction:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

    • The sample is typically introduced via a Gas Chromatography (GC-MS) system, which separates the sample from impurities and introduces it into the ion source in a controlled manner. Alternatively, a direct insertion probe can be used for pure samples.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). [11][12]This ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).

  • Fragmentation & Mass Analysis:

    • The excess energy in the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

    • These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Interpretation:

    • Analyze the resulting mass spectrum. Identify the molecular ion peak (if present) and look for the characteristic M/M+2 pattern for chlorine-containing compounds.

    • Identify major fragment ions and correlate them with plausible fragmentation pathways like α-cleavage.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Kaupp, M., et al. (2020, June 23). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. Retrieved from [Link]

  • Arkivoc. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Retrieved from [Link]

  • Rulíšek Group. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. 2-Chloro-1-phenylethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Retrieved from [Link]

  • PubChem. Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

  • Mol-Instincts. 2-iodo-1-phenylethanone 4636-16-2 wiki. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • University of South Florida. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Whitman College. GCMS Section 6.5. Retrieved from [Link]

  • Wikipedia. Chlorine. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • USGS. Periodic Table--Chlorine. Retrieved from [Link]

  • NIST WebBook. Acetophenone, 2-chloro-. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Missouri–St. Louis. Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2014, February 13). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2023, September 4). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

  • ResearchGate. The 1 H NMR spectral chemical shifts δ (ppm) of Hα and. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

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Comparative

Comparative Validation of GC-MS Analytical Methods for the Detection of 2-Iodo-3-methyl-1-phenylbutan-1-one

Executive Summary The accurate detection and quantification of 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS 651044-06-3) [1]—a critical halogenated precursor used in the synthesis of synthetic cathinones like α-PiHP—presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate detection and quantification of 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS 651044-06-3) [1]—a critical halogenated precursor used in the synthesis of synthetic cathinones like α-PiHP—presents a unique analytical challenge. Due to the thermal lability of the carbon-iodine (C-I) bond, standard Gas Chromatography-Mass Spectrometry (GC-MS) methods often result in catastrophic on-column degradation. This guide provides an objective comparison of analytical alternatives and establishes a self-validating, optimized GC-MS protocol grounded in [2] and [3] validation frameworks.

The Analytical Challenge: Overcoming Thermal Deiodination

As a Senior Application Scientist, the first step in method development is understanding the physical chemistry of the target analyte. 2-Iodo-3-methyl-1-phenylbutan-1-one has a molecular weight of 288.12 g/mol [1]. The core issue lies in its C-I bond, which has a remarkably low bond dissociation energy (~240 kJ/mol) compared to C-Br or C-Cl bonds.

When this molecule is introduced into a standard GC split/splitless inlet operating at 250°C, the thermal energy exceeds the activation barrier for homolytic cleavage. The molecule loses its iodine atom and abstracts a hydrogen from the surrounding matrix, degrading into 3-methyl-1-phenylbutan-1-one (isovalerophenone). To achieve reliable forensic and pharmaceutical profiling, the analytical method must bypass this thermal degradation pathway while still delivering the structural elucidation required by [3].

GCMS_Workflow A 2-Iodo-3-methyl-1-phenylbutan-1-one (Intact Analyte) B Standard Hot Inlet (250°C) A->B C Optimized Inlet (170°C) A->C D Thermal Deiodination (Isovalerophenone) B->D C-I Bond Cleavage E Intact Molecular Ion (m/z 288) C->E Bond Preservation

Caption: Logical relationship between GC inlet temperature and C-I bond preservation.

Technology Comparison: GC-MS vs. LC-MS/MS vs. GC-FID

To objectively evaluate the best approach for this analyte, we must compare the optimized GC-MS method against standard alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Performance MetricOptimized GC-MS (Proposed)LC-MS/MS (Alternative)GC-FID (Alternative)
Selectivity High (SWGDRUG Category A)Very High (Category A)Low (Category B)
Thermal Degradation Risk Moderate (Mitigated via 170°C inlet)None (Ambient ionization)High (Requires hot inlet)
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.05 µg/mL / 0.15 µg/mL~5.0 µg/mL / 15.0 µg/mL
Library Matching Excellent (Standard 70 eV EI spectra)Poor (Requires custom MS/MS libraries)None (Retention time only)
Operational Cost Moderate High Low
Matrix Tolerance Good (Requires inert solvent prep)Susceptible to ion suppressionPoor (Interferences co-elute)

The Verdict: While LC-MS/MS entirely avoids thermal degradation, Optimized GC-MS remains the gold standard. It provides the universal Electron Ionization (EI) fragmentation patterns necessary for definitive legal and scientific identification, provided the thermal kinetics of the inlet are strictly controlled.

Step-by-Step Experimental Protocol: Optimized GC-MS

This protocol is engineered as a self-validating system . Every step contains an internal check to ensure the causality of the chemistry is respected and the data remains uncompromised.

Phase 1: Sample Preparation & System Suitability
  • Diluent Selection: Extract or dilute the sample using anhydrous ethyl acetate.

    • Causality: Trace water causes hydrolysis of the α-iodo ketone. Ethyl acetate is highly inert and vaporizes efficiently at lower inlet temperatures.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of 2-Iodo-3-methyl-1-phenylbutan-1-one.

    • Self-Validation Check: The system is only deemed suitable for analysis if the peak area ratio of the intact analyte (m/z 288) to the deiodinated degradant (m/z 162) is > 50:1 . A lower ratio proves the inlet liner contains active catalytic sites and must be replaced immediately.

Phase 2: GC-MS Instrumental Method
  • Inlet Parameters: Operate in Splitless mode at 170°C using a deactivated, ultra-inert glass liner.

    • Causality: Lowering the temperature from 250°C to 170°C reduces the thermal kinetic energy below the activation threshold for C-I homolysis, preserving the intact molecule while maintaining enough heat to volatilize the ethyl acetate solvent.

  • Column Selection: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m × 0.25mm × 0.25µm.

  • Oven Temperature Program: 80°C (hold 1 min) ramp 15°C/min to 280°C (hold 5 min).

    • Causality: A rapid temperature ramp minimizes the analyte's residence time on the column, further limiting the window for on-column thermal degradation.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range m/z 40–350.

    • Causality: 70 eV is the strict industry standard for generating the reproducible fragmentation required by SWGDRUG[3].

ICH Q2(R2) Validation Execution Framework

To ensure regulatory compliance, the method must be validated according to the[4]. The following workflow dictates the logical progression of validation testing.

Validation_Framework N1 ICH Q2(R2) Validation Initiation N2 Specificity Assessment (Matrix & Degradant Separation) N1->N2 N3 Linearity & Range (Calibration 1-100 µg/mL) N2->N3 N4 Precision & Accuracy (Repeatability & Recovery) N3->N4 N5 LOD & LOQ Determination (S/N Ratio Evaluation) N4->N5

Caption: ICH Q2(R2) analytical method validation workflow for quantitative GC-MS.

Validation Steps & Acceptance Criteria
  • Specificity: Inject blank solvent and matrix extracts.

    • Self-Validation: The method is specific only if no interfering peaks appear at the retention time of the intact analyte (Signal-to-Noise < 3:1).

  • Linearity & Range: Prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

    • Self-Validation: The system automatically calculates the coefficient of determination ( R2 ). The protocol passes only if R2≥0.995 and the back-calculated concentration of each standard is within ±10% of its nominal value. If the 100 µg/mL standard shows a negative deviation >10%, it indicates the onset of thermal degradation at higher concentrations.

  • Precision & Accuracy: Analyze six replicates at three concentration levels (Low, Mid, High).

    • Self-Validation: Relative Standard Deviation (%RSD) must be ≤5% , and recovery must fall between 90–110%[2].

  • LOD & LOQ: Determined empirically by injecting decreasing concentrations until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

Conclusion

Detecting 2-Iodo-3-methyl-1-phenylbutan-1-one requires a deep understanding of its thermal fragility. By strategically lowering the GC inlet temperature and utilizing inert sample preparation, laboratories can prevent the deiodination of the analyte. This allows GC-MS to maintain its position as the most cost-effective, library-searchable, and authoritative tool for structural elucidation, fully compliant with both SWGDRUG and ICH Q2(R2) mandates.

References

  • "Validation of Analytical Procedures Q2(R2)" , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2] URL:[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" , European Medicines Agency (EMA).[4] URL:[Link]

  • "2-Iodo-3-methyl-1-phenylbutan-1-one - CAS 651044-06-3" , MolAid Chemical Database.[1] URL:[Link]

  • "PART III B Methods of Analysis/Drug Identification" , Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[3] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 2-Iodo-3-methyl-1-phenylbutan-1-one via Chiral Chromatography

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 2-Iodo-3-methyl-1-phenylbutan-1-one, an intermediate with significant potential in asymmetric synthesis, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven comparison of chiral chromatography methods for this purpose, grounded in the rigorous framework of analytical method validation.

The Imperative of Enantiomeric Purity

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate strict control over the stereochemical purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess, offering high resolution and sensitivity.[1][2]

Navigating the Landscape of Chiral Separations

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and the chiral stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

Choosing the Right Chiral Stationary Phase (CSP)

The selection of an appropriate CSP is the most critical step in developing a chiral separation method. For a ketone like 2-Iodo-3-methyl-1-phenylbutan-1-one, several classes of CSPs are viable candidates.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support.[4] They offer broad applicability and can often resolve a wide range of racemates, including ketones.[3][4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

  • Cyclodextrin-Based CSPs: These CSPs consist of cyclodextrins—cyclic oligosaccharides—bonded to silica. Their toroidal shape allows them to form inclusion complexes with analytes that fit into their cavity. The separation of enantiomers is influenced by the size of the cyclodextrin cavity and the interactions between the analyte and the functional groups on the rim of the cyclodextrin.

  • Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin and vancomycin can offer unique selectivity, particularly in reversed-phase or polar organic modes.[3][5]

For 2-Iodo-3-methyl-1-phenylbutan-1-one, a polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is a logical starting point due to its proven success in separating a wide variety of chiral compounds, including ketones.[6]

Method Validation: The Cornerstone of Trustworthy Data

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[7][8][9][10][11]

The Validation Workflow

The following diagram outlines the key stages in validating a chiral HPLC method for enantiomeric excess determination.

Caption: Workflow for Chiral HPLC Method Validation.

Experimental Protocol: A Self-Validating System

This protocol details the validation of a chiral HPLC method for determining the enantiomeric excess of 2-Iodo-3-methyl-1-phenylbutan-1-one.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Racemic 2-Iodo-3-methyl-1-phenylbutan-1-one standard

  • Enantioenriched samples of 2-Iodo-3-methyl-1-phenylbutan-1-one

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject racemic standard, individual enantiomers (if available), and a blank (mobile phase).Baseline resolution (Rs > 1.5) between the two enantiomer peaks. No interfering peaks at the retention times of the enantiomers in the blank.
Linearity Prepare a series of at least five concentrations of the minor enantiomer spiked into the major enantiomer, covering the expected range (e.g., 0.1% to 5% of the major enantiomer concentration). Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically, from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity enantiomer.[7]
Accuracy Analyze samples with known amounts of the minor enantiomer spiked at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).Percent recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform at least six replicate injections of a sample containing a known amount of the minor enantiomer.Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.RSD between the two sets of data should be ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This can be estimated from the signal-to-noise ratio (typically S/N ≥ 10) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.RSD at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the resolution and quantification.The resolution between the enantiomers should remain > 1.5, and the results should not be significantly affected by the minor variations.

4. System Suitability Testing:

Before each analytical run, a system suitability standard (racemic mixture) must be injected to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (RSD of peak areas for n=5) ≤ 2.0%

Comparative Performance of Chiral Stationary Phases

While a polysaccharide-based CSP is a strong initial choice, a comparison with other CSP types can provide valuable insights and may be necessary if the initial separation is suboptimal.

CSP TypePrinciple of SeparationAdvantages for Ketone SeparationPotential Limitations
Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within a helical polymer structure.Broad applicability, high success rate for a wide range of compounds, including ketones.[4]Can be sensitive to mobile phase composition; may require screening of different polysaccharide derivatives.
Cyclodextrin-based (e.g., β-cyclodextrin) Inclusion complexation within the cyclodextrin cavity.Good for separating compounds with aromatic rings that can fit into the cavity.Selectivity is highly dependent on the size of the analyte relative to the cyclodextrin cavity.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica.Can provide high efficiency and selectivity for specific classes of compounds.Generally less broadly applicable than polysaccharide-based CSPs.[4]

Conclusion

The validation of an analytical method for determining the enantiomeric excess of a chiral molecule like 2-Iodo-3-methyl-1-phenylbutan-1-one is a meticulous but essential process. By following a structured approach guided by the principles of the ICH Q2(R1) guideline and making informed choices about the chiral stationary phase, researchers can develop a robust and reliable method. This ensures the generation of high-quality, trustworthy data that is crucial for advancing drug development programs and meeting regulatory expectations. The use of a self-validating system, including rigorous system suitability testing, provides the necessary confidence in the analytical results.

References

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. ResearchGate. [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Royal Society of Chemistry. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. National Center for Biotechnology Information. [Link]

  • Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

2-Iodo-3-methyl-1-phenylbutan-1-one proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as an extension of rigorous experimental design. Handling highly reactive intermediates like 2-Iodo-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkbox, but as an extension of rigorous experimental design. Handling highly reactive intermediates like 2-Iodo-3-methyl-1-phenylbutan-1-one requires a fundamental understanding of its molecular behavior to ensure laboratory safety and environmental compliance.

Below is the comprehensive, self-validating operational guide for the handling, quenching, and disposal of this specific compound.

Mechanistic Hazard Profiling

Before designing a disposal strategy, we must understand the causality of the hazard. 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS: 651044-06-3)[1] is an α -iodo ketone. This structural motif combines a highly polarizable, excellent leaving group (iodide) with the electron-withdrawing power of an adjacent carbonyl group.

The Causality of Toxicity: This synergistic electronic environment renders the α -carbon exceptionally electrophilic, making the molecule a potent SN​2 alkylating agent. In biological systems, α -halo ketones covalently modify nucleophilic thiol (-SH) groups on cysteine residues within sensory proteins, specifically targeting transient receptor potential ankyrin 1 (TRPA1) ion channels[2]. The irreversible alkylation of TRPA1 triggers massive calcium influx and membrane depolarization, resulting in severe lachrymatory (tear-inducing) effects, respiratory irritation, and acute pain[2][3]. Consequently, untreated disposal of this compound poses severe exposure risks to laboratory personnel.

Quantitative Operational Parameters

To establish a rigorous safety baseline, the physicochemical and logistical parameters of the compound must dictate our handling strategy.

Table 1: Physicochemical and Disposal Parameters for 2-Iodo-3-methyl-1-phenylbutan-1-one

ParameterSpecification / ValueOperational Implication
CAS Registry Number 651044-06-3[1]Unique identifier required for SDS and hazardous waste tracking manifests.
Molecular Weight 288.12 g/mol [1]Essential for calculating stoichiometric equivalents during chemical quenching.
Primary Hazard Class Alkylating Agent / LachrymatorMandates fume hood use and pre-disposal TRPA1-pathway neutralization[2].
Waste Category Halogenated Organic WasteMust be strictly segregated; requires specialized high-temperature incineration[4].
Max Aqueous Content < 20% by volume[5]Exceeding this limit degrades incinerator efficiency; mandates phase separation[5].

Self-Validating Quenching Protocol

Never dispose of active alkylating agents directly into a generic waste carboy. The fundamental principle of chemical safety is to neutralize the hazard at the source. We utilize a chemical quench to convert the hazardous electrophile into a benign, water-soluble adduct.

Mechanistic Rationale: By introducing a strong, non-biological nucleophile such as sodium thiosulfate ( Na2​S2​O3​ ), we intentionally force an SN​2 displacement of the iodide. The thiosulfate attacks the α -carbon, forming a Bunte salt (an S-alkyl thiosulfate). This adduct is non-volatile, highly water-soluble, and stripped of its alkylating hazard.

Step-by-Step Methodology:

  • Preparation & Engineering Controls: Conduct all operations in a certified fume hood with the sash lowered to the minimum functional height. Equip personnel with heavy-duty nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and splash goggles[3].

  • Thermal Control: Transfer the crude reaction mixture or waste containing 2-Iodo-3-methyl-1-phenylbutan-1-one to a suitably sized Erlenmeyer flask. Cool the flask in an ice-water bath (0°C) to suppress volatilization and control the exothermic quenching reaction[3].

  • Nucleophilic Quench: Vigorously stir the mixture while dropwise adding a 10% (w/v) aqueous solution of sodium thiosulfate. Continue addition until a 2:1 molar excess of thiosulfate relative to the estimated α -iodo ketone concentration is achieved.

  • Validation Check (The Self-Validating Step): Do not assume the reaction is complete. After 30–60 minutes of stirring, extract a micro-aliquot of the organic phase. Spot it on a TLC plate alongside a reference standard of the starting material. The complete disappearance of the high- Rf​ UV-active spot confirms the electrophile has been entirely consumed. Alternatively, a 4-(4-nitrobenzyl)pyridine (NBP) colorimetric assay can be used; a lack of blue/purple color indicates the absence of active alkylating agents.

Logistical Waste Segregation & Disposal

Once neutralized, the waste is no longer an acute exposure hazard, but it remains a heavily regulated environmental pollutant.

The Causality of Segregation: The Environmental Protection Agency (EPA) strictly regulates halogenated organic compounds. During thermal destruction, halogens generate corrosive hydrohalic acids (e.g., hydrogen iodide, hydrogen chloride)[4]. Therefore, halogenated waste must be processed in specialized high-temperature incinerators (such as rotary kilns or liquid injection systems) equipped with caustic scrubbers to neutralize these acidic gases and prevent the emission of toxic byproducts[4].

Step-by-Step Segregation:

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Allow the layers to fully separate.

  • Organic Layer (Halogenated Waste): Drain the organic layer into a designated, clearly labeled "Halogenated Organic Waste" container. Ensure that the total water content in this container remains strictly below 20% by volume, as excess water severely degrades the BTU (energy) value required for efficient incineration[4][5].

  • Aqueous Layer (Non-Halogenated/Aqueous Waste): The aqueous layer now contains the neutralized Bunte salt and excess thiosulfate. Verify the pH is between 6 and 8. If acidic, neutralize with saturated sodium bicarbonate[3]. Dispose of this layer in the designated aqueous waste stream, adhering to local institutional guidelines.

  • Labeling & Transport: Seal the halogenated waste container, ensuring it is filled to no more than 75% capacity to allow for vapor expansion[5]. Transfer custody to a licensed hazardous waste disposal company for EPA-compliant incineration[4].

Process Visualization

G A 2-Iodo-3-methyl-1-phenylbutan-1-one (Active Alkylating Waste) B Chemical Quenching (10% Na2S2O3, 0°C) A->B Add scavenger C Validation Check (TLC or NBP Assay) B->C Stir 30-60 min C->B If assay positive (Add more Na2S2O3) D Phase Separation (Aqueous vs. Organic) C->D If assay negative E Halogenated Organic Waste (<20% Water Content) D->E Organic Layer F Aqueous Waste Stream (pH 6-8) D->F Aqueous Layer G EPA-Compliant Incineration (Caustic Scrubbing) E->G Licensed Disposal

Self-validating quenching and disposal workflow for alpha-iodo ketone waste.

References

  • 2-Iodo-3-methyl-1-phenylbutan-1-one - CAS号651044-06-3. Molaid Chemical Database. Available at: [Link]

  • Phenacyl chloride (Mechanisms of α -halo ketone toxicity). Grokipedia. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University Environmental Health & Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Iodo-3-methyl-1-phenylbutan-1-one

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive electrophiles in drug discovery and advanced organic synthesis. 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS: 651044-06-3)[1], a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive electrophiles in drug discovery and advanced organic synthesis. 2-Iodo-3-methyl-1-phenylbutan-1-one (CAS: 651044-06-3)[1], an α -iodo ketone derivative typically synthesized as a yellow oil[2], demands rigorous operational discipline.

It is crucial to understand that this compound is not merely a standard laboratory irritant; it is a potent, targeted biochemical disruptor. This guide provides the mechanistic causality behind its hazards and establishes a self-validating protocol for its safe handling, quenching, and disposal.

Section 1: Mechanistic Toxicology and The Lachrymatory Hazard

To design effective safety protocols, we must first understand the causality of the hazard. α -Halo ketones are notorious for their intense lachrymatory (tear-inducing) and vesicant properties[3]. The iodine atom on the α -carbon transforms the molecule into a highly reactive "soft" electrophile[4].

When exposed to the mucous membranes of the eyes or respiratory tract, 2-Iodo-3-methyl-1-phenylbutan-1-one undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles[5]. Specifically, it covalently alkylates reactive cysteine residues within the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels present in sensory neurons[5][6]. This covalent tethering forces the channel into an open conformation, resulting in a massive influx of calcium ions ( Ca2+ ) that depolarizes the neuron and triggers severe nociceptive (pain) signaling and reflex lachrymation[5][6].

TRPA1_Mechanism A 2-Iodo-3-methyl- 1-phenylbutan-1-one (Electrophile) C SN2 Alkylation (Thioether Bond) A->C B TRPA1 Cysteine (Nucleophile) B->C D TRPA1 Channel Opening C->D E Ca2+ Influx & Lachrymation D->E

Mechanistic pathway of TRPA1 nociceptor activation by alpha-iodo ketones.

Section 2: Personal Protective Equipment (PPE) Matrix

Because the primary hazard is vapor-phase ocular alkylation and dermal absorption, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific justification for each choice.

PPE CategorySpecificationBreakthrough EfficacyCausality / Scientific Justification
Gloves (Outer) Butyl Rubber (0.3 mm)> 480 minHigh resistance to lipophilic ketones and halogenated organics.
Gloves (Inner) Nitrile (0.1 mm)~ 30-60 minProvides tactile dexterity; acts as a secondary barrier if the outer glove breaches[4].
Eye/Face Full-Face Respirator (ABEK1P3)N/AMandatory if handling outside a closed system. Protects against severe lachrymatory vapor and ocular TRPA1 activation[7].
Body Tyvek Chemical Suit / Lab CoatN/APrevents dermal absorption and localized chemical burns from aerosolized oil[8].

Section 3: Operational Workflow & Handling Protocols

To ensure a self-validating safety system, every step of the handling process must be verifiable. 2-Iodo-3-methyl-1-phenylbutan-1-one is a yellow oil at room temperature[2], meaning volumetric transfer is preferred over open-air gravimetric weighing to minimize vapor exposure.

Step-by-Step Methodology: Safe Transfer and Reaction Setup

  • Engineering Control Verification: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Do not proceed if the airflow alarm is triggered.

  • PPE Donning: Equip inner nitrile gloves, outer butyl rubber gloves, and a full-face respirator[4][8].

  • Closed-System Preparation: Purge the reaction flask with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the α -iodo ketone.

  • Volumetric Transfer: Using a positive displacement pipette or a glass syringe with a Luer-lock needle, extract the required volume of the yellow oil directly from the septum-sealed source vial.

  • Injection: Inject the reagent directly into the sealed reaction vessel.

  • Decontamination of Tools: Immediately flush the syringe with a 10% aqueous sodium thiosulfate solution to quench residual reagent before removing it from the hood.

Handling_Workflow S1 1. Engineering Controls (High-Flow Fume Hood) S2 2. PPE Verification (Double Butyl/Nitrile, Respirator) S1->S2 S3 3. Closed-System Transfer (Syringe / Septum) S2->S3 S4 4. Reaction Execution (Inert Atmosphere) S3->S4 S5 5. Thiosulfate Quenching (SN2 Neutralization) S4->S5

Step-by-step operational and quenching workflow for alpha-iodo ketone handling.

Section 4: Decontamination and Disposal Plan

In the event of a spill, or during routine reaction workup, the electrophilic hazard must be chemically neutralized. We utilize sodium thiosulfate ( Na2​S2​O3​ ), a highly polarizable, "soft" nucleophile that rapidly attacks the α -carbon of the iodo ketone[9][10]. This SN​2 displacement removes the iodide leaving group and forms a water-soluble, non-lachrymatory Bunte salt[10].

Quenching ReagentConcentrationVol. Ratio (Reagent:Spill)Mechanism of Action
Sodium Thiosulfate ( Na2​S2​O3​ )10-20% (w/v) aqueous10:1Rapid SN​2 displacement of iodide, forming a benign Bunte salt[9][10].
Ammonium Hydroxide ( NH4​OH )5% (v/v) dilute5:1Amination of the α -carbon, neutralizing electrophilicity[4].

Step-by-Step Methodology: Spill Response and Quenching

  • Evacuation & Isolation: Immediately alert nearby personnel and isolate the spill zone within the fume hood.

  • Neutralization: Flood the spill area with a 10-20% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ )[11].

  • Biphasic Agitation: Because 2-Iodo-3-methyl-1-phenylbutan-1-one is a lipophilic oil[2], gently agitate the mixture with a chemical-resistant squeegee to ensure complete biphasic mixing. The aqueous quench will not work effectively without physical contact.

  • Verification: Allow 15-20 minutes of contact time for the SN​2 neutralization reaction to reach completion[11]. The cessation of lachrymatory vapors validates the quench.

  • Collection: Absorb the neutralized, biphasic mixture with inert absorbent pads and dispose of it in a clearly labeled hazardous halogenated waste container.

Sources

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